MI-192
Description
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-14-27(24(29)20-7-3-2-6-19(16)20)15-17-10-12-18(13-11-17)23(28)26-22-9-5-4-8-21(22)25/h2-13H,1,14-15,25H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLTXEIKQVWSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of microRNA-192: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-192 (miR-192) is a small non-coding RNA that has emerged as a critical regulator of gene expression in a multitude of physiological and pathological processes. Initially identified as MI-192, this microRNA exerts its influence post-transcriptionally, primarily by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Its mechanism of action is complex, with miR-192 functioning as both a tumor suppressor and an oncogene, depending on the cellular context and tissue type. This guide provides an in-depth technical overview of the molecular mechanisms of miR-192, focusing on its validated targets, involvement in key signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism: Post-Transcriptional Gene Regulation
The primary mechanism of action of miR-192 is the post-transcriptional regulation of gene expression. Mature miR-192 is incorporated into the RNA-induced silencing complex (RISC), which then guides the complex to target mRNAs containing partially complementary sequences in their 3'-UTRs. This interaction typically results in the inhibition of protein translation or the degradation of the mRNA transcript, effectively silencing the target gene.
Validated Molecular Targets of miR-192
The functional effects of miR-192 are dictated by the specific genes it regulates. Numerous studies have validated a range of direct targets, with significant implications for diseases such as cancer and diabetic nephropathy.
Table 1: Validated Direct Targets of miR-192 and Their Functional Consequences
| Target Gene | Disease Context | Functional Consequence of miR-192-Mediated Repression | Supporting Evidence |
| RB1 (Retinoblastoma 1) | Lung Cancer | Inhibition of cell proliferation and induction of apoptosis.[1] | Luciferase reporter assays confirmed direct binding of miR-192 to the RB1 3'-UTR. Overexpression of miR-192 led to decreased RB1 mRNA and protein levels.[1] |
| MDM2 (Mouse double minute 2 homolog) | Multiple Myeloma | Upregulation of p53 activity, leading to cell cycle arrest and apoptosis.[2] | Luciferase assays demonstrated that miR-192 directly targets the MDM2 3'-UTR. Ectopic expression of miR-192 reduced MDM2 protein levels.[2] |
| ZEB1/ZEB2 (Zinc Finger E-Box Binding Homeobox 1/2) | Diabetic Nephropathy, Cancer | Inhibition of epithelial-to-mesenchymal transition (EMT) and fibrosis.[3][4][5][6] | miR-192 overexpression led to decreased ZEB1/2 expression and a subsequent increase in E-cadherin levels.[5][6][7] |
| CAV1 (Caveolin 1) | Breast Cancer | Inhibition of cell proliferation and induction of apoptosis.[8][9] | Direct targeting of the CAV1 3'-UTR by miR-192 was validated using luciferase reporter assays.[9][10] |
| YAP1 (Yes-associated protein 1) | Hypoxic-Ischemic Brain Damage | Protection against neuronal apoptosis. | A direct targeting relationship between miR-192-5p and YAP1 has been reported. |
Involvement in Key Signaling Pathways
The regulatory effects of miR-192 are often mediated through its modulation of critical intracellular signaling pathways.
The p53 Signaling Pathway
miR-192 is a transcriptional target of the tumor suppressor p53 and, in a positive feedback loop, can enhance p53 activity by targeting MDM2, a negative regulator of p53.[2][11] This interplay is crucial for inducing cell cycle arrest and apoptosis in response to cellular stress.
TGF-β Signaling Pathway
In the context of diabetic nephropathy, transforming growth factor-beta (TGF-β) induces the expression of miR-192.[3][4][12] miR-192 then contributes to renal fibrosis by downregulating the expression of ZEB1 and ZEB2, which are repressors of collagen expression.[3][4]
References
- 1. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting MicroRNA-192 Ameliorates Renal Fibrosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-192 in diabetic kidney glomeruli and its function in TGF-β-induced collagen expression via inhibition of E-box repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 regulates epithelial–mesenchymal transition through microRNAs targeting ZEB1 and ZEB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 regulates epithelial-mesenchymal transition through microRNAs targeting ZEB1 and ZEB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Expression of miR-192 and Its Significance in Diabetic Nephropathy Patients with Different Urine Albumin Creatinine Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-192 inhibits cell proliferation and induces apoptosis in human breast cancer by targeting caveolin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA‑192 inhibits cell proliferation and induces apoptosis in human breast cancer by targeting caveolin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Construction of 3′UTR reporter plasmid and luciferase assay [bio-protocol.org]
- 11. miR-192 Regulates Dihydrofolate Reductase and Cellular Proliferation Through the p53-miRNA Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Biological Targets of MI-192
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-192 is a potent and selective small-molecule inhibitor of histone deacetylases (HDACs), demonstrating significant promise in preclinical cancer studies. This document provides a comprehensive technical overview of the biological targets of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and a description of the key signaling pathways modulated by its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of HDAC inhibitors and their therapeutic applications.
Primary Biological Targets of this compound
This compound is a benzamide-family inhibitor that exhibits high selectivity for specific Class I histone deacetylases. Its primary biological targets have been identified as HDAC2 and HDAC3 .[1] It shows significantly less activity against other HDAC isoforms, including HDAC1, HDAC4, HDAC6, HDAC7, and HDAC8.[1] This selectivity profile suggests a more targeted mechanism of action compared to pan-HDAC inhibitors, potentially leading to a more favorable therapeutic window.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| HDAC2 | 30 |
| HDAC3 | 16 |
| HDAC1 | 4,800 |
| HDAC4 | 5,000 |
| HDAC6 | >10,000 |
| HDAC7 | 4,100 |
| HDAC8 | >10,000 |
| Data sourced from Cayman Chemical product information, referencing Boissinot, M., et al. (2012).[1] |
Experimental Protocols
The determination of the biological targets and inhibitory activity of this compound involves standard biochemical and cell-based assays. The following sections provide a generalized methodology for these key experiments, based on common practices in the field.
In Vitro HDAC Enzymatic Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified HDAC proteins.
Objective: To determine the IC50 values of this compound against a panel of HDAC isoforms.
Materials:
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Recombinant human HDAC1, HDAC2, HDAC3, HDAC4, HDAC6, HDAC7, and HDAC8 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer).
-
This compound compound stock solution in DMSO.
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384-well black microplates.
-
Fluorescence microplate reader.
Workflow:
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted this compound and the respective HDAC enzyme to the wells of a 384-well microplate.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction for a further period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Apoptosis Assay
This assay assesses the ability of this compound to induce programmed cell death in cancer cell lines.
Objective: To determine the effect of this compound on the induction of apoptosis in acute myeloid leukemia (AML) cell lines.
Materials:
-
AML cell lines (e.g., U937, HL60, Kasumi-1).
-
Cell culture medium and supplements.
-
This compound compound stock solution in DMSO.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Workflow:
Procedure:
-
Culture AML cells to the desired density.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1-0.4 µM) for a specified duration (e.g., 48 or 72 hours).[1]
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
Signaling Pathways Modulated by this compound
By inhibiting HDAC2 and HDAC3, this compound influences the acetylation status of histone and non-histone proteins, leading to the modulation of various cellular signaling pathways. The primary consequence of HDAC inhibition is an increase in histone acetylation, which leads to a more open chromatin structure and altered gene expression.
The downstream effects of this compound-mediated HDAC inhibition in cancer cells include:
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Induction of Differentiation: In acute myeloid leukemia cell lines, this compound has been shown to induce cellular differentiation.[1] This is a critical anti-cancer mechanism, as it can halt the uncontrolled proliferation of undifferentiated cancer cells.
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Promotion of Apoptosis: this compound promotes programmed cell death (apoptosis) in leukemic cells.[1] This is achieved through the altered expression of pro- and anti-apoptotic genes, tipping the cellular balance towards cell death.
Conclusion
This compound is a selective inhibitor of HDAC2 and HDAC3 with demonstrated anti-leukemic activity in vitro. Its mechanism of action involves the induction of differentiation and apoptosis, driven by the modulation of gene expression secondary to histone hyperacetylation. The data and protocols presented in this guide provide a foundational understanding of the biological targets and cellular effects of this compound, supporting its further investigation as a potential therapeutic agent. Researchers are encouraged to utilize these methodologies to explore the full therapeutic potential of this promising compound.
References
discovery and development of MI-192
An In-depth Guide to the Discovery and Development of MI-192: A Review of Two Potential Candidates
The inquiry for "this compound" suggests a potential reference to two distinct entities in the field of biomedical research: the microRNA miR-192, a key regulator in various diseases, and ICP-192 (Gunagratinib), a targeted cancer therapeutic. This guide provides a comprehensive overview of both, addressing their discovery, mechanisms of action, and roles in disease, presented for researchers, scientists, and drug development professionals.
Part 1: MicroRNA-192 (miR-192)
MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation.[1] Its dysregulation has been implicated in a variety of pathological processes, including cancer and diabetic nephropathy, making it a significant biomarker and a potential therapeutic target.[1][2]
Discovery and Biogenesis
Located on human chromosome 11q13.1, the gene for miR-192 produces two mature transcripts: miR-192-5p and miR-192-3p.[1][2][3] The biogenesis of miR-192 follows the canonical microRNA processing pathway, starting with transcription into a primary miRNA (pri-miRNA), which is then processed into a precursor miRNA (pre-miRNA) and finally into the mature miRNA duplex.[1]
Mechanism of Action and Signaling Pathways
miR-192 primarily functions as a tumor suppressor by regulating specific genes and signaling pathways.[1] It can influence cell proliferation, migration, invasion, and apoptosis.[1][4]
Tumor Suppression: In several cancers, including lung cancer and multiple myeloma, miR-192 acts as a tumor suppressor.[4][5] It has been shown to directly target retinoblastoma 1 (RB1), a key regulator of cell cycle progression.[4] Overexpression of miR-192 leads to decreased RB1 levels, inhibiting cell proliferation and inducing apoptosis.[4]
Regulation of the p53/MDM2 Loop: In multiple myeloma, miR-192 is a positive regulator of the tumor suppressor p53.[5] It targets MDM2, a negative regulator of p53, thereby enhancing p53's tumor-suppressive functions.[5]
Role in Diabetic Nephropathy: The role of miR-192 in diabetic nephropathy (DN) is complex, exhibiting a dual function.[2][3] Low serum levels of miR-192 may be an early predictor of DN, while high levels in renal tissues and urine could indicate disease progression.[2] Mechanistically, miR-192 interacts with targets like ZEB1/2 and signaling pathways such as SMAD/TGF-β and PTEN/PI3K/AKT, contributing to the pathogenesis of DN.[2]
Signaling Pathway of miR-192 in Cancer
Caption: miR-192 signaling in cancer, highlighting its tumor-suppressive role.
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Seed cells (e.g., A549 lung cancer cells) in 96-well plates.
-
Transfect cells with miR-192 mimics or a negative control.
-
After a specified incubation period (e.g., 48 hours), add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]
Apoptosis Assay (Flow Cytometry):
-
Transfect cells with miR-192 mimics or a negative control.
-
After incubation, harvest and wash the cells.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[4]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
Extract total RNA from cells or tissues.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for miR-192 and target genes (e.g., RB1, MDM2).
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[4][5]
Part 2: ICP-192 (Gunagratinib)
ICP-192, also known as Gunagratinib, is a highly selective pan-fibroblast growth factor receptor (FGFR) inhibitor developed for the treatment of solid tumors with FGFR gene alterations.[6]
Discovery and Development
Developed by InnoCare Pharma, Gunagratinib is an investigational drug currently undergoing clinical trials in China and the United States.[6] It has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of cholangiocarcinoma.[6]
Mechanism of Action
Gunagratinib targets the FGFR signaling pathway, which, when aberrantly activated, can drive the growth and proliferation of various cancers. By inhibiting FGFRs, ICP-192 aims to block these oncogenic signals.
Experimental Workflow for ICP-192 Clinical Trial
Caption: A simplified workflow of the Phase I/II clinical trial for ICP-192.
Clinical Trial Data
A multi-center, open-label, Phase I/II clinical study (NCT04565275) is evaluating the safety and efficacy of ICP-192 in patients with advanced solid tumors harboring FGFR gene alterations.[7]
Table 1: Efficacy of Gunagratinib (ICP-192) in Patients with FGF/FGFR Gene Aberrations (as of Feb 2021) [6]
| Efficacy Endpoint | Value |
| Overall Response Rate (ORR) | 33.3% |
| Complete Response (CR) | 8.3% (1 patient) |
| Partial Response (PR) | 25% (3 patients) |
| Stable Disease (SD) | 58.3% (7 patients) |
| Disease Control Rate (DCR) | 91.7% |
Data from 12 patients who had completed at least one tumor assessment.
Safety and Tolerability: As of February 2021, Gunagratinib has demonstrated a good safety and tolerance profile in a total of 30 treated patients, with the maximum tolerated dose (MTD) not yet reached.[6]
Experimental Protocols in Clinical Trials
Patient Eligibility Criteria (Phase I):
-
Histologically or cytologically confirmed unresectable or metastatic advanced malignant solid tumors.
-
Progression under standard treatment, recurrence, intolerance to standard regimens, or no available standard treatment.[7]
Patient Eligibility Criteria (Phase II):
-
Confirmed FGFR gene alteration.
-
Urothelial carcinoma or cholangiocarcinoma.
-
At least one measurable lesion according to RECIST 1.1.
-
ECOG performance status of 0-1.
-
Life expectancy of more than 3 months.[7]
Tumor Assessment:
-
Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[7]
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
MI-192 in vitro vs in vivo studies
An In-Depth Technical Guide to microRNA-192 (miR-192) In Vitro and In Vivo Studies
Introduction
This technical guide provides a comprehensive overview of the current understanding of microRNA-192 (miR-192), a small non-coding RNA molecule that plays a crucial role in regulating gene expression post-transcriptionally.[1][2] Extensive in vitro and in vivo research has demonstrated the multifaceted involvement of miR-192 in a wide array of physiological and pathological processes, including cell proliferation, apoptosis, and the pathogenesis of various diseases such as diabetic nephropathy and cancer.[1][3][4] This document summarizes key experimental findings, details common methodologies, and visualizes the signaling pathways influenced by miR-192 to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on miR-192, highlighting its effects in different experimental models.
Table 1: In Vitro Effects of miR-192 Modulation
| Cell Line | Experimental Condition | Effect of miR-192 Overexpression | Quantitative Finding | Reference |
| A549, H460, 95D (Lung Cancer) | Transfection with miR-192 mimics | Inhibition of cell proliferation | 48.4% decrease in relative cell viability in A549 cells (P < 0.05) | [4] |
| A549 (Lung Cancer) | Transfection with miR-192 mimics | Induction of apoptosis | >4-fold increase in apoptosis rate compared to controls | [4] |
| MM1s (Multiple Myeloma) | Transfection with miR-192 and treatment with MI-219 (MDM2 inhibitor) | Enhanced apoptosis | 27% ± 3% apoptosis at 2.5 µM MI-219 (p < 0.0002) | [5] |
| Porcine Granulosa Cells | Transfection with miR-192 mimics | Decreased cell proliferation | Significant decrease in proliferation rate (p < 0.05) | [6] |
| NIT-1 (Pancreatic β-cell line) | Ectopic expression of miR-192 | Inhibition of cell proliferation and promotion of apoptosis | Data not quantified in abstract | [7] |
Table 2: In Vivo Effects of miR-192 Modulation
| Animal Model | Experimental Condition | Effect of miR-192 Modulation | Quantitative Finding | Reference |
| Nude Mice (Lung Cancer Xenograft) | Tumorigenesis assay with miR-192 overexpression | Inhibition of tumorigenesis | Data not quantified in abstract | [4] |
| Nude Mice (Multiple Myeloma Xenograft) | Combined treatment with miR-192 and MI-219 | Reduced tumor volume | 5-fold reduction in tumor volume (from 5390 ± 993 mm³ to 2100 ± 560 mm³; p < 0.01) | [5] |
| Streptozotocin-induced Diabetic Rats | Induction of type 1 diabetes | Elevated serum levels of miR-192 | Data not quantified in abstract | [7] |
Key Signaling Pathways Involving miR-192
miR-192 exerts its biological functions by targeting various mRNAs, thereby influencing several critical signaling pathways.
One of the well-documented pathways involves the p53/MDM2 autoregulatory loop.[8] In multiple myeloma, miR-192, along with miR-194 and miR-215, are direct regulators of MDM2, a key negative regulator of the tumor suppressor p53.[8] By targeting MDM2, these microRNAs can enhance p53 activity, leading to cell cycle arrest and apoptosis.[8]
In the context of diabetic nephropathy, miR-192 is implicated in the TGF-β/Smad signaling pathway, a key driver of fibrosis.[3] It targets E-box repressors like ZEB1/2 (SIP1), which are negative regulators of collagen expression.[3] Upregulation of miR-192 in response to TGF-β leads to the suppression of these repressors, resulting in increased extracellular matrix deposition and fibrosis.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of common experimental protocols used in miR-192 research.
In Vitro Experimental Workflow
In vitro studies on miR-192 typically involve the modulation of its expression in cultured cells to observe the phenotypic and molecular consequences.
Cell Culture and Transfection:
-
Cells of interest (e.g., cancer cell lines, primary cells) are cultured in appropriate media and conditions.
-
For gain-of-function studies, cells are transfected with synthetic miR-192 mimics or expression vectors. For loss-of-function studies, miR-192 inhibitors (antagomirs) are used. Transfection is typically performed using lipid-based reagents.
Functional Assays:
-
Proliferation Assays: Cell viability is assessed using assays like MTT or by measuring DNA synthesis via EdU incorporation.[4]
-
Apoptosis Assays: Apoptosis is quantified by flow cytometry using Annexin V/PI staining or by measuring the activity of caspases.[4][5]
-
Migration and Invasion Assays: The effect on cell motility is evaluated using Transwell chamber assays.
Molecular Analyses:
-
qRT-PCR: The expression levels of miR-192 and its target mRNAs are quantified using quantitative real-time PCR.
-
Western Blotting: Changes in the protein levels of target genes are determined by Western blot analysis.[5]
-
Dual-Luciferase Reporter Assay: To validate direct targeting, a reporter plasmid containing the 3'-UTR of the putative target gene downstream of a luciferase gene is co-transfected with the miR-192 mimic. A decrease in luciferase activity indicates direct binding.[4]
In Vivo Experimental Workflow
In vivo studies are essential to validate the physiological and pathological roles of miR-192 in a whole-organism context.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downregulation of miR-192 Alleviates Oxidative Stress-Induced Porcine Granulosa Cell Injury by Directly Targeting Acvr2a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]
MI-192 in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nomenclature "MI-192" presents a potential ambiguity in cancer biology literature, referring to both a crucial microRNA, miR-192, and a distinct small molecule inhibitor of histone deacetylases (HDACs). This guide provides a comprehensive overview of both entities, with a primary focus on the extensively researched miR-192 due to the preponderance of available data.
MicroRNA-192 (miR-192) is a small non-coding RNA that plays a complex and often contradictory role in tumorigenesis. Its expression is dysregulated in a multitude of cancers, where it can function as either a tumor suppressor or an oncogene depending on the cellular context. miR-192 is deeply integrated into key cancer-related signaling networks, most notably the p53 pathway.
Conversely, the small molecule this compound is a potent and selective inhibitor of HDAC2 and HDAC3. While research on this compound is less extensive, it has shown promise in inducing differentiation and apoptosis in acute myeloid leukemia cell lines. This document will delineate the mechanisms of action, key signaling pathways, and available quantitative data for both miR-192 and the HDAC inhibitor this compound, providing a clear and structured resource for the scientific community.
MicroRNA-192 (miR-192): A Dual-Faceted Regulator in Cancer
MicroRNA-192 is a key post-transcriptional regulator of gene expression, influencing a wide array of cellular processes including proliferation, apoptosis, cell cycle, and migration.[1][2][3] Its role in cancer is highly context-dependent, exhibiting both tumor-suppressive and oncogenic functions across different cancer types.[1][2]
Mechanism of Action
miR-192 exerts its function by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[4] The primary transcript of the MIR192 gene, located on chromosome 11, is processed into two mature strands: miR-192-5p (the guide strand) and miR-192-3p (the passenger strand).[1][5] Both strands have been shown to target genes involved in cancer progression.[1]
Signaling Pathways Regulated by miR-192
miR-192 is a critical node in several signaling pathways central to cancer biology.
A significant body of evidence links miR-192 to the p53 tumor suppressor pathway. miR-192 is a transcriptional target of p53, meaning that activation of p53 leads to an increase in miR-192 levels.[6][7] In a feedback loop, miR-192 can then target and suppress MDM2, a key negative regulator of p53.[6] This leads to the stabilization and activation of p53, enhancing its tumor-suppressive functions like cell cycle arrest and apoptosis.[6][7][8] This interplay forms a crucial auto-regulatory loop that amplifies the p53 response to cellular stress.[6]
Figure 1: The p53-MDM2-miR-192 feedback loop.
In some cancers, such as cholangiocarcinoma, miR-192-5p has been shown to be highly expressed and to promote proliferation and inhibit apoptosis by activating the MEK/ERK signaling pathway.[9] Overexpression of miR-192-5p can lead to increased phosphorylation of MEK1/2 and ERK1/2, key components of this pro-proliferative pathway.[9]
Figure 2: miR-192-5p activation of the MEK/ERK pathway.
In the context of chemoresistance in lung cancer, miR-192 can confer resistance to cisplatin by targeting the NF-κB repressing factor (NKRF).[10] By inhibiting NKRF, miR-192 promotes the activation of the NF-κB signaling pathway, which in turn upregulates anti-apoptotic proteins and enhances cell survival.[10]
Quantitative Data Summary
While quantitative data for microRNAs is often presented as fold-changes in expression, some studies provide data on their impact on cellular processes. A meta-analysis of miR-192 in cancer diagnosis revealed the following pooled performance metrics:[4]
| Diagnostic Parameter | Value (95% CI) |
| Sensitivity | 0.79 (0.75-0.82) |
| Specificity | 0.74 (0.64-0.82) |
| Positive Likelihood Ratio | 3.03 (2.11-4.34) |
| Negative Likelihood Ratio | 0.29 (0.23-0.37) |
| Diagnostic Odds Ratio | 10.50 (5.89-18.73) |
| Area Under the Curve (AUC) | 0.82 (0.78-0.85) |
Table 1: Diagnostic accuracy of miR-192 in cancer.[4]
Furthermore, high expression of miR-192 was associated with a positive survival outcome in a prognostic meta-analysis (HR = 0.62, 95% CI: 0.41-0.93).[4]
Experimental Protocols
This protocol is a generalized procedure for quantifying miR-192 levels in cells or tissues.
-
RNA Extraction: Total RNA, including the small RNA fraction, is extracted from cells or tissues using a suitable kit (e.g., TRIzol reagent or a column-based method) according to the manufacturer's instructions.
-
Reverse Transcription: A specific stem-loop primer for miR-192 is used for reverse transcription to generate cDNA. This is a crucial step for the specific amplification of the mature miRNA. A commercially available miRNA-specific reverse transcription kit is recommended.
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR with a forward primer specific to the mature miR-192 sequence and a universal reverse primer. A small nuclear RNA, such as U6, is typically used as an internal control for normalization. The relative expression of miR-192 is calculated using the 2-ΔΔCt method.[11]
Figure 3: Workflow for qRT-PCR analysis of miR-192.
This assay is used to confirm the direct interaction between miR-192 and a predicted target mRNA.
-
Vector Construction: The 3'-UTR of the putative target gene containing the predicted miR-192 binding site is cloned downstream of a luciferase reporter gene in a suitable vector. A mutant version of the 3'-UTR with alterations in the miR-192 binding site is also created as a negative control.
-
Transfection: Cells are co-transfected with the luciferase reporter vector (either wild-type or mutant 3'-UTR) and a miR-192 mimic or a negative control mimic. A second reporter vector expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
Luciferase Activity Measurement: After a defined incubation period (e.g., 24-48 hours), cell lysates are collected, and the activities of both Firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and the miR-192 mimic, compared to the controls, confirms the direct targeting of the mRNA by miR-192.[11][12]
Small Molecule this compound: An HDAC Inhibitor
This compound is a small molecule inhibitor of histone deacetylases (HDACs), with preferential activity against HDAC2 and HDAC3.[13]
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of HDACs, leading to an increase in the acetylation of histones and other non-histone proteins. This results in a more open chromatin structure, altering gene expression and leading to cellular responses such as differentiation and apoptosis.[14]
Quantitative Data Summary
The inhibitory activity of this compound against a panel of HDACs has been determined:[13]
| HDAC Isoform | IC50 (nM) |
| HDAC2 | 30 |
| HDAC3 | 16 |
| HDAC1 | 4,800 |
| HDAC4 | 5,000 |
| HDAC6 | >10,000 |
| HDAC7 | 4,100 |
| HDAC8 | >10,000 |
Table 2: In vitro inhibitory activity of this compound against various HDAC isoforms.[13]
In cellular assays, this compound has been shown to induce differentiation and promote apoptosis in acute myeloid leukemia cell lines, including U937, HL60, and Kasumi-1, at concentrations ranging from 0.1 to 0.4 μM.[13]
Conclusion
The term "this compound" in cancer biology primarily refers to the microRNA miR-192, a multifaceted regulator with both tumor-suppressive and oncogenic roles. Its intricate involvement in critical signaling pathways, particularly the p53-MDM2 axis, makes it a compelling subject for further research and a potential target for therapeutic intervention. The small molecule HDAC inhibitor this compound, while less extensively studied, also presents a potential avenue for cancer therapy, particularly in hematological malignancies. Clear differentiation between these two entities is crucial for precise scientific communication and advancement in the field. This guide provides a foundational resource for researchers to navigate the complexities of "this compound" in cancer biology.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional mechanisms of miR-192 family in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging Role of MiR-192-5p in Human Diseases [frontiersin.org]
- 6. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53-Responsive MicroRNAs 192 and 215 Are Capable of Inducing Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordination of miR-192 and miR-22 in p53-Mediated Cell Fate Decision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MiR-192-5p regulates the proliferation and apoptosis of cholangiocarcinoma cells by activating MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MiR‐192/NKRF axis confers lung cancer cell chemoresistance to cisplatin via the NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Downregulation of miR-192 Alleviates Oxidative Stress-Induced Porcine Granulosa Cell Injury by Directly Targeting Acvr2a - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. MI192 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Neuroprotective Potential of MI-192: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of MI-192, a selective inhibitor of histone deacetylases (HDACs) 2 and 3. The information presented herein is collated from preclinical studies and is intended to inform researchers and professionals in the field of neuropharmacology and drug development.
Core Concepts and Mechanism of Action
This compound is a small molecule that demonstrates neuroprotective properties primarily through its selective inhibition of HDAC2 and HDAC3. Histone deacetylases are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC2 and HDAC3, this compound is believed to restore a more open chromatin state, allowing for the transcription of genes involved in neuronal survival, plasticity, and anti-inflammatory responses. While the precise downstream signaling cascades are still under investigation, the observed neuroprotective effects are linked to the modulation of gene expression programs that counteract neurodegenerative processes.
Preclinical Evidence of Neuroprotection
The neuroprotective efficacy of this compound has been evaluated in both in vivo and ex vivo models of neurological damage.
In Vivo Model: Photothrombotic Stroke in Mice
In a murine model of photothrombotic stroke, administration of this compound has been shown to exert significant neuroprotective effects.[1] Treatment with this compound reduced the volume of the infarct core, indicating a preservation of brain tissue that would otherwise be lost due to ischemic injury.[1] Functionally, this neuroprotection translated to a partial restoration of motor symmetry in the forelimbs, suggesting an improvement in neurological deficits caused by the stroke.[1] On a cellular level, this compound treatment was associated with a decrease in apoptosis within the peri-infarct region and an increase in the expression of Growth Associated Protein 43 (GAP-43), a key protein involved in neurite growth and synaptic plasticity.[1]
Ex Vivo Model: White Matter Injury in Neonatal Rats
This compound has also been investigated in an ex vivo model of neonatal white matter injury using organotypic brain slice cultures subjected to oxygen-glucose deprivation (OGD). In this model, treatment with this compound demonstrated a robust protective effect on white matter integrity. Specifically, this compound mitigated the loss of mature oligodendrocytes and their precursors, which are crucial for myelination.[2] Furthermore, this compound treatment reduced the activation of microglia, indicating an anti-inflammatory effect.[2] These cellular protective effects were correlated with a significant reduction in overall cell death and apoptosis in the brain tissue.[2]
Quantitative Data on the Neuroprotective Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies, providing a clear comparison of the effects of this compound in different experimental paradigms.
| Experimental Model | Parameter Measured | Control/Injury Group | This compound Treatment Group | P-value | Reference |
| Ex vivo White Matter Injury | Percentage of Cell Death | 63.15% ± 7.68% | 22.04% ± 7.1% | p = 0.0002 | [2][3][4] |
| Ex vivo White Matter Injury | Percentage of Mature Oligodendrocytes (MBP+) | 7.38% ± 0.75% | 14.14% ± 1.75% | p < 0.01 | |
| Ex vivo White Matter Injury | Percentage of Oligodendrocyte Precursor Cells (NG2+) | Lower (exact value not specified) | Significantly Increased | p < 0.05 | |
| Ex vivo White Matter Injury | Density of Activated Microglia (OX-42+) | Higher (exact value not specified) | Significantly Decreased | p < 0.05 | |
| In vivo Photothrombotic Stroke | Infarct Core Volume | Not specified | Reduced | Not specified | [1] |
| In vivo Photothrombotic Stroke | Functional Symmetry in Forelimb Use | Impaired | Partially Restored | Not specified | [1] |
| In vivo Photothrombotic Stroke | Apoptosis Level | Increased | Decreased | Not specified | [1] |
| In vivo Photothrombotic Stroke | GAP-43 Expression | Not specified | Increased | Not specified | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Photothrombotic Stroke Model
Objective: To induce a focal ischemic lesion in the mouse cerebral cortex and assess the neuroprotective effects of this compound.
Animal Model: Adult male mice.
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Photosensitizer Injection: Administer the photosensitive dye Rose Bengal (e.g., 15 mg/kg) via retro-orbital or intravenous injection.
-
Cranial Exposure: Make a midline scalp incision to expose the skull.
-
Photothrombosis Induction: A laser beam (e.g., 532 nm) is stereotactically focused on the targeted cortical area (e.g., motor cortex) for a defined duration (e.g., 4 minutes) to induce vessel occlusion and subsequent infarction.
-
This compound Administration: One cited protocol suggests a dosage of 40 mg/kg of this compound administered via intraperitoneal (i.p.) injection once a day for 3 days following the induction of stroke.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and hydration.
-
Outcome Assessment:
-
Behavioral Testing: Assess motor function using tests such as the body asymmetry test or corner test at specified time points post-stroke.
-
Histological Analysis: At the study endpoint (e.g., 7 days post-stroke), perfuse the animals, and collect the brains for histological analysis.
-
Infarct Volume Measurement: Stain brain sections with a suitable dye (e.g., cresyl violet) to delineate the infarct core and measure its volume.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of apoptosis (e.g., TUNEL, cleaved caspase-3) and neuronal plasticity (e.g., GAP-43).
-
Ex Vivo White Matter Injury Model
Objective: To model neonatal hypoxic-ischemic white matter injury and evaluate the protective effects of this compound on oligodendrocytes and microglia.
Animal Model: 8.5-day-old Wistar rat pups.
Procedure:
-
Brain Slice Preparation:
-
Sacrifice rat pups and dissect the brains in a sterile environment.
-
Prepare 300 µm thick coronal brain slices containing the corpus callosum using a vibratome.
-
Culture the slices on membrane inserts in a suitable culture medium.
-
-
Oxygen-Glucose Deprivation (OGD):
-
After a period of stabilization in culture (e.g., 7 days), transfer the brain slices to a glucose-free medium.
-
Place the slices in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 20 minutes) to induce injury.
-
-
This compound Treatment:
-
Following the OGD insult, return the slices to a standard culture medium containing 1 µM this compound or vehicle control (DMSO).
-
Maintain the slices in culture for a specified duration (e.g., until day 10 of culture).
-
-
Outcome Assessment:
-
Cell Death Assay: Use fluorescent markers such as Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) to quantify cell viability.
-
Apoptosis Analysis: Stain with DAPI to identify nuclear condensation and fragmentation characteristic of apoptosis.
-
Immunocytochemistry: Perform immunofluorescent staining for:
-
Mature Oligodendrocytes: Myelin Basic Protein (MBP).
-
Oligodendrocyte Precursor Cells: NG2.
-
Activated Microglia: OX-42.
-
-
Microscopy and Quantification: Capture images using a fluorescence microscope and quantify the number or percentage of labeled cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimising the photothrombotic model of stroke in the C57BI/6 and FVB/N strains of mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Neuroprotective effects of bcl-2 overexpression in hippocampal cultures: interactions with pathways of oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MI-192 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-192 is a novel benzamide-based, selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC2 and HDAC3 with high potency.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In various forms of leukemia, the aberrant activity of HDACs is associated with the silencing of tumor suppressor genes and the promotion of oncogenic pathways.[3][4] this compound has demonstrated significant efficacy against leukemia cell lines, primarily by inducing cell differentiation and promoting apoptosis, making it a promising candidate for further therapeutic development.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in leukemia cell line research.
Mechanism of Action
This compound exerts its anti-leukemic effects by selectively inhibiting HDAC2 and HDAC3.[1] This inhibition leads to the hyperacetylation of histones H3 and H4, which in turn alters chromatin structure to a more relaxed state. This "open" chromatin allows for the transcriptional activation of previously silenced genes, including those involved in cell cycle arrest (e.g., p21), and apoptosis (e.g., pro-apoptotic members of the Bcl-2 family).[3][4] Concurrently, the expression of oncogenes, such as c-Myc, can be downregulated.[5][6] The culmination of these gene expression changes forces the leukemia cells to exit the cell cycle, undergo terminal differentiation, and ultimately, apoptosis.
Caption: Signaling pathway of this compound in leukemia cells.
Data Presentation
In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 (Enzymatic Assay) | HDAC2 | 30 nM | [1] |
| HDAC3 | 16 nM | [1] | |
| Effective Concentration | U937, HL60, Kasumi-1 | 0.15 - 1 µM | [1] |
| Treatment Duration | U937, HL60, Kasumi-1 | 72 hours | [1] |
Note: Specific IC50 values for cell viability/cytotoxicity in U937, HL60, and Kasumi-1 cell lines are not yet published and should be determined empirically.
Experimental Protocols
General Cell Culture and this compound Preparation
-
Cell Lines: Human acute myeloid leukemia (AML) cell lines U937, HL60, and Kasumi-1 are recommended.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For Kasumi-1, 20% FBS is recommended.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in the culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Caption: General experimental workflow for studying this compound.
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is to determine the cytotoxic effect of this compound on leukemia cell lines.
Materials:
-
96-well plates
-
Leukemia cells (U937, HL60, Kasumi-1)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours.
-
Treat cells with serial dilutions of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates.
-
Treat with this compound at various concentrations (e.g., 150 nM, 300 nM, 500 nM, 1 µM) and a vehicle control for 72 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Protocol 3: Cell Differentiation Assay (Flow Cytometry)
This protocol assesses the induction of myeloid differentiation by this compound.
Materials:
-
6-well plates
-
Leukemia cells
-
This compound
-
FITC-conjugated anti-CD11b antibody
-
PE-conjugated anti-CD14 antibody
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest and wash cells with cold PBS containing 1% BSA.
-
Resuspend cells in 100 µL of PBS/BSA.
-
Add FITC-anti-CD11b and PE-anti-CD14 antibodies (or corresponding isotype controls) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells twice with PBS/BSA.
-
Resuspend in 500 µL of PBS/BSA.
-
Analyze by flow cytometry, measuring the percentage of cells positive for CD11b and CD14.
Protocol 4: Western Blot for Histone Acetylation and Protein Expression
This protocol detects changes in histone acetylation and the expression of key regulatory proteins.
Materials:
-
6-well plates
-
Leukemia cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-p21, anti-c-Myc, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest cells and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL detection system.
-
Quantify band intensity and normalize to the loading control.
Conclusion
This compound is a potent and selective inhibitor of HDAC2 and HDAC3 that demonstrates significant anti-leukemic activity in vitro. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various leukemia cell line models. Further studies are warranted to explore its therapeutic potential in preclinical in vivo models and in combination with other anti-cancer agents.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Histone deacetylases 1 and 2 cooperate in regulating BRCA1, CHK1, and RAD51 expression in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of HDACs as Leukemia Therapy Targets using HDI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of p21 by c-Myc through members of miR-17 family at the post-transcriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MYC: a multipurpose oncogene with prognostic and therapeutic implications in blood malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments
This document provides detailed application notes and protocols for the in vitro use of two distinct but related therapeutic agents: the microRNA miR-192 and the small molecule inhibitor MI-219 . Due to the similarity in nomenclature, it is crucial to distinguish between these two entities. MI-192 is not a recognized designation in the scientific literature reviewed; therefore, this document addresses the likely intended subjects of interest in cancer research.
Section 1: microRNA-192 (miR-192)
Application Notes
Introduction: MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a significant role in post-transcriptional gene regulation.[1] Located on human chromosome 11q13.1, it is involved in numerous cellular processes, including cell proliferation, migration, invasion, apoptosis, and drug resistance.[1][2] The function of miR-192 is context-dependent, acting as either a tumor suppressor or an oncogene in different cancer types.[1] It exerts its effects by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2][3]
Mechanism of Action: The primary mechanism of miR-192 involves the regulation of key signaling pathways through the targeting of specific genes. As a tumor suppressor, miR-192 can inhibit cancer progression by targeting genes involved in oncogenic processes.[1] For instance, it has been shown to target retinoblastoma 1 (RB1), leading to the inhibition of cell proliferation and induction of apoptosis in lung cancer cells.[4] Conversely, in other contexts, it can promote tumorigenesis. Understanding the specific targets and pathways in the cell line of interest is critical for experimental design.
Key Signaling Pathways:
-
p53/MDM2 Pathway: miR-192 is transcriptionally activated by p53 and can, in turn, modulate the expression of MDM2, a key negative regulator of p53. This creates a positive feedback loop that enhances p53 activity.[5][6]
-
PI3K/AKT Pathway: In some cancers, miR-192 can target genes that regulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[7][8]
-
Hippo Signaling Pathway: miR-192-5p has been shown to regulate the Hippo pathway by targeting Yes-associated protein 1 (YAP1).[9]
-
NF-κB Signaling Pathway: The miR-192-5p/RB1 axis can regulate IL-10 secretion through the NF-κB p65 signaling pathway in gastric cancer.[10]
Quantitative Data Summary
The effective concentration of miR-192 mimics or inhibitors can vary significantly depending on the cell line, transfection reagent, and experimental endpoint. Researchers should perform dose-response studies to determine the optimal concentration for their specific system.
| Parameter | Cell Line | Agent | Concentration | Observed Effect | Reference |
| Cell Viability | A549 (Lung Cancer) | miR-192 mimic | Not Specified | 48.4% decrease in relative cell viability | [4] |
| Apoptosis | A549 (Lung Cancer) | miR-192 mimic | Not Specified | >4-fold increase in apoptosis rate | [4] |
| Gene Expression | MM1s, NCI-H929 (Multiple Myeloma) | pre-miR-192 | Not Specified | Increased p53 and p21, decreased MDM2 | [5] |
| Oxidative Stress | Porcine Granulosa Cells | miR-192 inhibitor | Not Specified | Alleviated H2O2-induced oxidative injury | [11] |
Experimental Protocols
1. In Vitro Transfection of miR-192 Mimics or Inhibitors
-
Objective: To overexpress or inhibit miR-192 function in cultured cells.
-
Materials:
-
miR-192 mimic or inhibitor (and appropriate negative control)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Target cells in culture
-
-
Protocol:
-
Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
For each well, dilute the miR-192 mimic/inhibitor or negative control in Opti-MEM to the desired final concentration (e.g., 10-50 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays.
-
2. Cell Proliferation Assay (MTS/WST-8)
-
Objective: To assess the effect of miR-192 modulation on cell viability and proliferation.
-
Protocol:
-
Transfect cells with miR-192 mimic/inhibitor or negative control in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), add the MTS or WST-8 reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) using a microplate reader.
-
Calculate cell viability relative to the negative control-transfected cells.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To determine if changes in miR-192 expression induce apoptosis.
-
Protocol:
-
Transfect cells as described above.
-
After the desired incubation period, harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Visualizations
Caption: The miR-192/p53/MDM2 positive feedback loop.
Caption: General experimental workflow for in vitro miR-192 studies.
Section 2: MI-219 - A Small Molecule Inhibitor of the MDM2-p53 Interaction
Application Notes
Introduction: MI-219 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[12] It is designed to fit into the p53-binding pocket of MDM2, thereby preventing MDM2 from binding to and promoting the degradation of the p53 tumor suppressor protein.[12][13] By disrupting this interaction, MI-219 stabilizes and activates p53 in cells with wild-type p53, leading to the induction of p53-target genes, cell cycle arrest, and apoptosis in tumor cells.[12][14]
Mechanism of Action: In many cancers with wild-type p53, the tumor-suppressive function of p53 is abrogated by the overexpression of its primary negative regulator, MDM2.[13] MI-219 competitively inhibits the MDM2-p53 interaction, leading to the accumulation of p53.[12] Activated p53 then functions as a transcription factor to induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).[12] It is important to note that the efficacy of MI-219 is dependent on the wild-type status of p53 in the cancer cells.[14]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Comments | Reference |
| Binding Affinity (Ki) | 5 nM | Human MDM2 | High-affinity binding | [12] |
| Selectivity | >10,000-fold | MDM2 over MDMX | Highly selective for MDM2 | [12] |
| IC50 (Cell Growth) | Varies | Various cancer cell lines | See table below | [12] |
| Effective Concentration | 2.5 - 10 µM | MM1s (Multiple Myeloma) | Used in combination with miR-192/194/215 to enhance apoptosis | [6][15] |
| Treatment Duration | 15 - 24 hours | SJSA-1, LNCaP, 22Rv1 | For p53 pathway activation studies | [12] |
IC50 Values for MI-219 in Various Cancer Cell Lines:
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-type | ~0.1 | [12] |
| LNCaP | Prostate Cancer | Wild-type | ~0.5 | [12] |
| 22Rv1 | Prostate Cancer | Wild-type | ~0.5 | [12] |
| PC-3 | Prostate Cancer | Null | > 20 | [12] |
| Saos-2 | Osteosarcoma | Null | > 20 | [12] |
Experimental Protocols
1. p53 Pathway Activation Assay (Western Blot)
-
Objective: To confirm that MI-219 activates the p53 pathway in target cells.
-
Materials:
-
MI-219 (and a vehicle control, e.g., DMSO)
-
Wild-type p53 cancer cell line (e.g., SJSA-1, LNCaP)
-
Antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH)
-
-
Protocol:
-
Treat cells with varying concentrations of MI-219 (e.g., 0.1, 1, 10 µM) or vehicle for 24 hours.
-
Harvest cells and prepare whole-cell lysates.
-
Perform SDS-PAGE and Western blotting using the specified antibodies.
-
Analyze for the accumulation of p53 and the increased expression of its target genes, MDM2 and p21.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of MI-219 on cell cycle progression.
-
Protocol:
-
Treat cells with MI-219 or vehicle for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
3. In Vitro Tumorigenicity Assay (Colony Formation)
-
Objective: To assess the long-term effect of MI-219 on the clonogenic survival of cancer cells.
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of MI-219. The treatment can be continuous or for a defined period.
-
Incubate for 1-2 weeks, replacing the medium with fresh MI-219-containing medium every 2-3 days.
-
When colonies are visible, wash the plates with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies and compare it to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of MI-219 in reactivating p53.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. MIR192 microRNA 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Down-Regulated microRNA-192-5p Protects Against Hypoxic-Ischemic Brain Damage via Regulation of YAP1-Mediated Hippo Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MiR‐192‐5p/RB1/NF‐κBp65 signaling axis promotes IL‐10 secretion during gastric cancer EMT to induce Treg cell differentiation in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of miR-192 Alleviates Oxidative Stress-Induced Porcine Granulosa Cell Injury by Directly Targeting Acvr2a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of microRNA-192 in Synovial Fibroblast Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of rheumatoid arthritis (RA), contributing to joint inflammation and destruction.[1][2] These cells exhibit an aggressive phenotype in RA, characterized by increased proliferation, resistance to apoptosis, and the production of inflammatory cytokines and matrix-degrading enzymes.[2][3] MicroRNAs (miRNAs), a class of small non-coding RNAs that regulate gene expression, have emerged as critical modulators of FLS function.[1] This document provides detailed application notes and protocols for studying the role of microRNA-192 (miR-192) in synovial fibroblast cultures, a microRNA implicated in inflammatory and fibrotic processes. While the user's query mentioned "MI-192," the available scientific literature points to miR-192 as the relevant molecule in this context.
Mechanism of Action and Signaling Pathways
miR-192 has been shown to be involved in various signaling pathways across different cell types, and its role in synovial fibroblasts is an active area of research. In other contexts, miR-192 has been linked to the regulation of key signaling pathways, including:
-
PTEN/PI3K/AKT Signaling: In cardiomyocytes, miR-192 has been shown to regulate the DJ-1-PTEN/PI3K/AKT signaling pathway, impacting cell apoptosis and oxidative stress.[4]
-
NF-κB Signaling: The miR-192-5p/RB1/NF-κBp65 signaling axis has been implicated in promoting IL-10 secretion in gastric cancer.[5] Given the importance of NF-κB in synovial fibroblast activation, this pathway is a plausible target of miR-192 in these cells.[3]
-
Hippo Signaling Pathway: Studies have demonstrated that miR-192-5p can regulate the YAP1-mediated Hippo signaling pathway, affecting cell apoptosis and viability.[6]
-
Wnt/β-catenin Signaling: In gastric cancer, miRNA-192 has been shown to activate the Wnt/beta-catenin signaling pathway.[7]
The specific downstream targets and the precise impact of miR-192 on these pathways within synovial fibroblasts are subjects of ongoing investigation.
Key Experiments and Expected Outcomes
Studying the effects of miR-192 in synovial fibroblast cultures can provide valuable insights into its role in arthritis pathogenesis. Key experiments include the overexpression or inhibition of miR-192 and the subsequent analysis of cellular and molecular changes.
Quantitative Data Summary
| Experiment | Parameter Measured | Expected Outcome with miR-192 Overexpression | Expected Outcome with miR-192 Inhibition | Relevant Citations |
| Gene Expression Analysis (qPCR) | Collagen Type I Alpha 2 Chain (COL1A2) mRNA | Increased expression | Decreased expression | [8] |
| Cell Proliferation Assay | Cell viability/number | Altered proliferation rate (increase or decrease depending on context) | Opposite effect of overexpression | [9] |
| Apoptosis Assay (e.g., Annexin V staining) | Percentage of apoptotic cells | Modulation of apoptosis rates | Opposite effect of overexpression | [4][6] |
| Cytokine Secretion (ELISA) | Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Altered cytokine secretion profile | Opposite effect of overexpression | [2][10] |
| Matrix Metalloproteinase (MMP) Activity (Zymography) | MMP activity (e.g., MMP-1, MMP-3) | Changes in MMP activity | Opposite effect of overexpression | [3][11] |
| Western Blot Analysis | Protein levels of signaling pathway components (e.g., p-AKT, NF-κB p65) | Altered phosphorylation or total protein levels | Opposite effect of overexpression | [4][5] |
Experimental Protocols
Primary Synovial Fibroblast Culture
This protocol outlines the basic steps for establishing primary cultures of synovial fibroblasts.
Materials:
-
Synovial tissue samples
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Mince the synovial tissue into small pieces in a sterile petri dish.
-
Digest the tissue with collagenase in DMEM at 37°C for 1-2 hours with gentle agitation.
-
Neutralize the collagenase with DMEM containing 10% FBS.
-
Centrifuge the cell suspension and resuspend the pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a T75 flask and incubate at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Once confluent, subculture the cells using Trypsin-EDTA.
Transfection of miR-192 Mimics or Inhibitors
This protocol describes how to transiently overexpress or inhibit miR-192 in cultured synovial fibroblasts.
Materials:
-
Synovial fibroblasts (seeded in 6-well plates)
-
miR-192 mimic or inhibitor and negative control
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM reduced-serum medium
Protocol:
-
One day before transfection, seed synovial fibroblasts in 6-well plates to reach 50-70% confluency on the day of transfection.
-
In separate tubes, dilute the miR-192 mimic/inhibitor and the transfection reagent in Opti-MEM.
-
Combine the diluted miRNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complexes to the cells in fresh, serum-free medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the transfection medium with complete culture medium.
-
Harvest the cells for downstream analysis 24-72 hours post-transfection.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways regulated by miR-192 in synovial fibroblasts.
Experimental Workflow
Caption: Workflow for studying miR-192 function in synovial fibroblasts.
Conclusion
The study of miR-192 in synovial fibroblast cultures holds significant promise for understanding the molecular mechanisms driving rheumatoid arthritis and for the identification of new therapeutic targets. The protocols and information provided herein offer a framework for researchers to investigate the role of this important microRNA in joint disease. Further research is warranted to fully elucidate the signaling networks governed by miR-192 in synovial fibroblasts and to explore its potential as a biomarker or therapeutic agent.
References
- 1. Recent findings regarding the effects of microRNAs on fibroblast-like synovial cells in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Restoring synovial homeostasis in rheumatoid arthritis by targeting fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast biology: Role of synovial fibroblasts in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. MiR‐192‐5p/RB1/NF‐κBp65 signaling axis promotes IL‐10 secretion during gastric cancer EMT to induce Treg cell differentiation in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulated microRNA-192-5p Protects Against Hypoxic-Ischemic Brain Damage via Regulation of YAP1-Mediated Hippo Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIR192 microRNA 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional genomics atlas of synovial fibroblasts defining rheumatoid arthritis heritability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. MicroRNAs interfere with DNA methylation in rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI-192 Western Blot Analysis of Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-192 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC2 and HDAC3.[1][2] These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails.[3][4] The acetylation of histones is a key post-translational modification that leads to a more open chromatin structure, thereby facilitating gene transcription.[3][4] By inhibiting HDAC2 and HDAC3, this compound is expected to increase global histone acetylation levels, which can be effectively monitored and quantified using western blot analysis.[5]
These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to study its effects on histone acetylation. Detailed protocols for cell treatment, histone extraction, and western blot analysis are included to ensure reliable and reproducible results.
Mechanism of Action of this compound
Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, neutralizing their positive charge and weakening their interaction with negatively charged DNA. This "open" chromatin state allows transcription factors and RNA polymerase to access the DNA and initiate gene expression. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more compact chromatin structure and transcriptional repression.[3][4]
This compound, as a selective HDAC2/3 inhibitor, blocks the removal of acetyl groups, leading to an accumulation of acetylated histones.[1][2] This hyperacetylation can reactivate the expression of silenced genes, including tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[5][6] Western blotting is a fundamental technique to verify the cellular activity of this compound by detecting the increase in specific histone acetylation marks, such as the acetylation of lysine 9 on histone H3 (H3K9ac).[7]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on HDAC activity and histone acetylation levels based on available literature. Researchers should replace the example data with their own experimental results.
Table 1: Effect of this compound on HDAC Activity
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | HDAC Activity (% of Control) |
| Vehicle Control (DMSO) | 0 | 24 | 100 |
| This compound | 10 | 24 | 17[1] |
| This compound | 20 | 24 | Significantly Decreased[1] |
| This compound | 10 | 48 | Significantly Decreased[1] |
| This compound | 20 | 48 | Significantly Decreased[1] |
Table 2: Quantification of Histone H3K9 Acetylation by Western Blot Densitometry
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | Relative H3K9ac/Total H3 Ratio (Fold Change) |
| Vehicle Control (DMSO) | 0 | 48 | 1.0 |
| This compound | ≤10 | 48 | ≥1.4[1] |
| This compound | ≥20 | 48 | Significantly Increased[1] |
Signaling Pathway and Experimental Workflow
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits HDAC2/3, increasing histone acetylation and gene transcription.
Diagram 2: Western Blot Workflow for Histone Acetylation Analysis
Caption: Workflow for analyzing histone acetylation changes after this compound treatment.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 20, 30 µM).[8] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.[1][8]
Protocol 2: Histone Extraction (Acid Extraction Method)
This protocol is adapted from established methods for histone extraction.[1][2]
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.
-
0.2 N Hydrochloric Acid (HCl), ice-cold
-
Neutralizing Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 2000 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in TEB and incubate on a rotator for 10 minutes at 4°C to lyse the cell membrane.
-
Nuclei Isolation: Centrifuge at 6500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in ice-cold 0.2 N HCl. Incubate on a rotator overnight at 4°C to extract the histones.
-
Histone Precipitation: Centrifuge at 6500 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the histones.
-
Neutralization (Optional but Recommended): Neutralize the acidic histone extract by adding 1/10th volume of 1 M Tris-HCl, pH 8.0.
-
Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
-
Storage: Store the histone extracts at -80°C.
Protocol 3: Western Blot Analysis of Histone Acetylation
This protocol provides a general guideline for western blotting of histones.[9] Optimization may be required depending on the specific antibodies and detection system used.
Procedure:
-
Sample Preparation: Mix 10-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a 0.2 µm polyvinylidene difluoride (PVDF) membrane.[9] Perform the transfer at 100 V for 60-90 minutes at 4°C or using a semi-dry transfer apparatus.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-acetyl-Histone H3 (Lys9) or mouse anti-Total Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000 to 1:5000, but should be optimized.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[10] Normalize the signal from the acetylated histone antibody to the signal from the total histone antibody to account for loading differences.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Deacetylation and Methylation at Histone H3 Lysine 9 (H3K9) Coordinate Chromosome Condensation during Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of epigenetic reprogramming using MI192 HDAC inhibitor on enhancing the osteogenesis of human adipose-derived stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with MI-192
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-192 is a potent and selective small molecule inhibitor of histone deacetylases (HDACs) 2 and 3, with IC50 values of 30 nM and 16 nM, respectively.[1] By inhibiting HDAC2 and HDAC3, this compound prevents the removal of acetyl groups from histone and non-histone proteins. This leads to an increase in histone acetylation, a key epigenetic modification associated with a more open chromatin structure and transcriptional activation.[2] The targeted inhibition of HDAC2 and HDAC3 makes this compound a valuable tool for studying the specific roles of these enzymes in gene regulation, cellular differentiation, and disease pathogenesis.[2][3] These application notes provide a detailed protocol for utilizing this compound in chromatin immunoprecipitation (ChIP) assays to investigate its impact on histone acetylation at specific genomic loci.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by directly inhibiting the enzymatic activity of HDAC2 and HDAC3. These enzymes are typically part of larger co-repressor complexes that are recruited to specific gene promoters by transcription factors. Once at the promoter, HDACs remove acetyl groups from lysine residues on histone tails, leading to chromatin compaction and transcriptional repression. By blocking this activity, this compound treatment results in the accumulation of acetylated histones, which in turn facilitates the binding of transcriptional machinery and activation of gene expression.
Caption: Mechanism of this compound action in the cell nucleus.
Detailed Protocol: Chromatin Immunoprecipitation (ChIP) with this compound Treatment
This protocol is designed for researchers using cultured mammalian cells and is optimized for studying changes in histone acetylation at specific gene promoters following treatment with this compound.
Materials
-
This compound (prepared in DMSO)
-
Mammalian cell line of interest (e.g., MC3T3-E1 pre-osteoblastic cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer
-
Nuclei lysis buffer
-
Chromatin shearing buffer
-
Sonicator
-
Antibodies:
-
Anti-acetyl-Histone H3 (Lys9) (H3K9ac)
-
Anti-acetyl-Histone H3 (Lys27) (H3K27ac)
-
Normal Rabbit IgG (negative control)
-
-
Protein A/G magnetic beads
-
ChIP dilution buffer
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR analysis (e.g., for the Osteocalcin promoter)
-
qPCR master mix
Experimental Procedure
-
Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in PBS and centrifuge to pellet.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in nuclei lysis buffer.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear chromatin to an average size of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell line and instrument.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the primary antibody (e.g., anti-H3K9ac, anti-H3K27ac) or IgG control.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Wash once with TE buffer.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted chromatin at 65°C overnight.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific to the promoter regions of target genes (e.g., Osteocalcin) and a negative control region.
-
Calculate the fold enrichment of the target region in the this compound treated sample relative to the vehicle control, normalized to the input and IgG control.
-
Experimental Workflow
References
Application Notes and Protocols: MI-192 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preclinical or clinical data on the combination of MI-192 with specific chemotherapy agents is limited in publicly available literature. Therefore, this document provides a comprehensive overview based on the known properties of this compound as a histone deacetylase (HDAC) inhibitor and extrapolates from data on other benzamide HDAC inhibitors, such as Entinostat (MS-275), which share a similar mechanism of action. This information is intended for research purposes and does not constitute clinical advice.
Introduction
This compound is a novel benzamide-based histone deacetylase inhibitor (HDACi) with marked selectivity for class I enzymes, specifically HDAC2 and HDAC3.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In various malignancies, including leukemia, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.
By inhibiting HDAC2 and HDAC3, this compound can induce histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes. This has been shown to induce differentiation and apoptosis in acute myeloid leukemia (AML) cell lines.[1] The combination of this compound with conventional chemotherapy agents presents a promising therapeutic strategy. The rationale for this combination lies in the potential for synergistic or additive effects, where this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy, overcome drug resistance, and allow for the use of lower, less toxic doses of conventional agents.[2][3]
Mechanism of Action and Rationale for Combination Therapy
The primary mechanism of action of this compound is the inhibition of HDAC2 and HDAC3. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This epigenetic modulation has several downstream effects that are beneficial for cancer therapy, particularly in combination with chemotherapy:
-
Enhanced Chemotherapy Access to DNA: The relaxed chromatin structure allows for greater access of DNA-damaging chemotherapy agents (e.g., doxorubicin, cisplatin) to their target sites on the DNA, thereby increasing their efficacy.[2]
-
Re-expression of Tumor Suppressor Genes: this compound can induce the re-expression of silenced tumor suppressor genes that are critical for cell cycle control and apoptosis, such as p21 and p53.[4][5] This can restore the natural cellular mechanisms for controlling cancer cell growth.
-
Induction of Apoptosis: this compound has been shown to promote apoptosis in leukemic cells.[1] When combined with chemotherapy, this pro-apoptotic effect can be enhanced, leading to a more robust induction of cancer cell death.
-
Cell Cycle Arrest: HDAC inhibitors can cause cell cycle arrest, often at the G1 or G2/M phase.[4] This can synchronize the cancer cell population, making them more susceptible to chemotherapy agents that target specific phases of the cell cycle.
-
Inhibition of DNA Repair Mechanisms: Some HDAC inhibitors have been shown to downregulate key proteins involved in DNA repair pathways. This impairment of DNA repair can potentiate the effects of DNA-damaging chemotherapy agents.[2]
The synergistic potential of combining HDAC inhibitors with chemotherapy is based on these multifaceted mechanisms that target different aspects of cancer cell biology.
Data Presentation: Efficacy of Benzamide HDAC Inhibitors in Combination with Chemotherapy
The following tables summarize representative quantitative data from preclinical studies on benzamide HDAC inhibitors, primarily Entinostat (MS-275), in combination with various chemotherapy agents. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Benzamide HDAC Inhibitors in Combination with Chemotherapy
| Cell Line | Cancer Type | HDAC Inhibitor (Concentration) | Chemotherapy Agent (Concentration) | Combination Effect (CI Value*) | Reference |
| MM1.S | Multiple Myeloma | SNDX-275 (Entinostat) | Melphalan | 0.27 - 0.75 (Synergistic) | [6] |
| H841 | Small Cell Lung Cancer | Entinostat | Cisplatin | Synergistic | [7] |
| H372 | Small Cell Lung Cancer | Entinostat | Cisplatin | Synergistic | [7] |
| CRL-2177 | Small Cell Lung Cancer | Entinostat | Cisplatin | Additive | [7] |
| Rituximab-sensitive and -resistant B-cell lymphoma lines | B-cell Lymphoma | Entinostat | Bortezomib or Cytarabine | Additive | [8] |
| EGI-1 | Cholangiocarcinoma | MS-275 (Entinostat) (0.5 µM) | Sorafenib (various) | Synergistic | [9] |
| TFK-1 | Cholangiocarcinoma | MS-275 (Entinostat) (0.5 µM) | Sorafenib (various) | Synergistic | [9] |
*Combination Index (CI) values are a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of Benzamide HDAC Inhibitors in Combination with Chemotherapy
| Tumor Model | Cancer Type | HDAC Inhibitor (Dose) | Chemotherapy Agent (Dose) | Outcome | Reference |
| Lymphoma-bearing SCID mouse model | B-cell Lymphoma | Entinostat (5 mg/kg or 20 mg/kg) | Rituximab | Synergistic activity; increased survival | [8] |
| Small Cell Lung Cancer xenograft | Small Cell Lung Cancer | Entinostat | Cisplatin | Significantly decreased tumor growth | [7] |
| Breast Cancer xenograft | Breast Cancer | Entinostat | Lapatinib | Significant tumor shrinkage/growth inhibition | [10] |
| Colon Cancer xenograft | Colon Cancer | Entinostat + Azacitidine | Nivolumab + Ipilimumab | Eradication of tumors and long-term cure | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound and a chemotherapy agent, both alone and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell line of interest (e.g., U937, HL60, Kasumi-1 for leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, Cytarabine; stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
-
Combination index calculation software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent.
-
Treat cells with:
-
This compound alone (e.g., 7 concentrations)
-
Chemotherapy agent alone (e.g., 7 concentrations)
-
Combination of this compound and the chemotherapy agent at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard format.
-
Include a vehicle control (e.g., DMSO).
-
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay (MTT example):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and for the combination.
-
Use the dose-effect data to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[11]
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound and a chemotherapy agent, alone and in combination.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, their combination, or vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, detach the cells using trypsin-EDTA and collect both the detached and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Identify four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the different treatments.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the mice.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Visualization of Pathways and Workflows
Caption: Synergistic signaling pathway of this compound and chemotherapy.
Caption: Experimental workflow for combination studies.
Caption: Logical relationship of this compound and chemotherapy synergy.
References
- 1. Targeting the Interplay between HDACs and DNA Damage Repair for Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy between histone deacetylase inhibitors and DNA-damaging agents is mediated by histone deacetylase 2 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC inhibitors, MS-275 and salermide, potentiates the anticancer effect of EF24 in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 and pharmacologic study of MS-275, a histone deacetylase inhibitor, in adults with refractory and relapsed acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibition Synergistically Enhances Alkylator-induced DNA Damage Responses and Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor MS-275 alone or combined with bortezomib or sorafenib exhibits strong antiproliferative action in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: MI-192 as a Potent and Selective HDAC2/3 Inhibitor for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-192 is a novel benzamide family small molecule that functions as a potent and selective inhibitor of histone deacetylases (HDACs), with particular efficacy against HDAC2 and HDAC3.[1] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making HDACs attractive therapeutic targets. This compound has been shown to induce differentiation and apoptosis in acute myeloid leukemic cell lines, highlighting its potential as an anti-cancer agent.[1]
This application note provides a detailed protocol for the use of this compound as a reference compound in a high-throughput screening (HTS) campaign to identify novel HDAC inhibitors. The described assay is a fluorometric, cell-based assay suitable for screening large compound libraries in a 384-well format.
This compound: Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide | |
| Molecular Formula | C₂₄H₂₁N₃O₂ | |
| Molecular Weight | 383.44 g/mol | [1] |
| CAS Number | 1415340-63-4 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Mechanism of Action | Selective inhibitor of HDAC2 and HDAC3 | [1] |
| IC₅₀ (HDAC2) | 30 nM | [1] |
| IC₅₀ (HDAC3) | 16 nM | [1] |
| Biological Activity | Induces differentiation and apoptosis in leukemic cell lines | [1] |
Signaling Pathway of HDAC Inhibition by this compound
The diagram below illustrates the mechanism of action of this compound in inducing apoptosis through the inhibition of HDAC2 and HDAC3. By inhibiting these enzymes, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin structure. This allows for the transcription of tumor suppressor genes, such as p21, and pro-apoptotic genes, ultimately resulting in cell cycle arrest and apoptosis.
High-Throughput Screening Protocol for Novel HDAC Inhibitors
This protocol describes a cell-based, fluorometric assay for the high-throughput screening of novel HDAC inhibitors, using this compound as a positive control.
Assay Principle
The assay utilizes a cell-permeable, non-fluorescent substrate that is deacetylated by intracellular HDACs. A developer solution is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity. In the presence of an HDAC inhibitor, deacetylation is reduced, resulting in a lower fluorescence signal.
Materials and Reagents
-
Cell Line: Human colorectal carcinoma cell line (e.g., HCT116)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Assay Plates: 384-well, black, clear-bottom tissue culture plates
-
Reagents:
-
HDAC-Glo™ I/II Assay Kit (or equivalent)
-
This compound (positive control)
-
Trichostatin A (TSA) (optional positive control)
-
Test compound library (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Experimental Workflow
The following diagram outlines the major steps in the high-throughput screening workflow.
Detailed Protocol
-
Cell Seeding:
-
Culture HCT116 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in culture medium to the desired final concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Prepare test compounds from the library at the desired screening concentration (e.g., 10 µM).
-
Using an automated liquid handler, add 10 µL of the diluted compounds, this compound, or vehicle control (DMSO) to the appropriate wells.
-
Include wells with cells and vehicle (negative control) and wells with cells and a known potent HDAC inhibitor like TSA or a high concentration of this compound (positive control). Also, include wells with medium only for background fluorescence measurement.
-
Incubate the plate at 37°C for 1 hour.
-
-
Assay Development and Signal Detection:
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add 50 µL of the prepared reagent to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the fluorescence intensity using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 440 nm.
-
Data Analysis
-
Data Normalization:
-
Subtract the average background fluorescence (medium only wells) from all other measurements.
-
Normalize the data as a percentage of inhibition relative to the positive and negative controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
-
Hit Identification:
-
A common threshold for hit identification is a Z'-factor > 0.5 for the assay plate and a percent inhibition greater than three standard deviations from the mean of the negative controls.
-
For dose-response curves of this compound and identified hits, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Results
The table below shows representative data for a dose-response experiment with this compound in the described HTS assay.
| This compound Concentration (µM) | Average Fluorescence (RFU) | % Inhibition |
| 10 | 150 | 100.0 |
| 3.33 | 200 | 93.8 |
| 1.11 | 350 | 75.0 |
| 0.37 | 650 | 37.5 |
| 0.12 | 900 | 6.3 |
| 0.04 | 950 | 0.0 |
| 0.01 | 950 | 0.0 |
| 0.00 | 950 | 0.0 |
| Positive Control (TSA 1µM) | 150 | 100.0 |
| Negative Control (DMSO) | 950 | 0.0 |
Conclusion
This compound is a valuable tool for cancer research and drug discovery, serving as a potent and selective inhibitor of HDAC2 and HDAC3. The detailed protocol provided in this application note offers a robust and reliable method for utilizing this compound as a reference compound in high-throughput screening campaigns aimed at discovering novel HDAC inhibitors. The cell-based, fluorometric assay is amenable to automation and provides a quantitative readout for identifying and characterizing new chemical entities with potential therapeutic value in oncology and other diseases where HDACs are dysregulated.
References
Application Notes and Protocols for MI-192 (miR-192) in Cancer Cell Differentiation
Refining the Target: MI-192 is understood as microRNA-192 (miR-192), a key regulator of cellular processes, including differentiation in various cancer types.
These application notes provide a comprehensive overview of the role of microRNA-192 (miR-192) in inducing differentiation in cancer cells. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, experimental protocols, and quantitative data from relevant studies.
Introduction to miR-192 in Cancer
MicroRNA-192 is a small non-coding RNA molecule that plays a pivotal, yet complex, role in cancer biology. Its expression is frequently dysregulated in tumors, where it can function as either a tumor suppressor or an oncogene, depending on the cellular context and cancer type.[1][2] One of its key functions is the regulation of cell fate decisions, including proliferation, apoptosis, and cellular differentiation. In several cancer types, restoration of miR-192 expression has been shown to promote a more differentiated, less malignant phenotype, highlighting its therapeutic potential.
Mechanism of Action in Cancer Cell Differentiation
The primary mechanism by which miR-192 influences cellular processes is by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[3] This post-transcriptional regulation affects a multitude of signaling pathways involved in maintaining the undifferentiated state of cancer cells.
Key Signaling Pathways and Target Genes:
-
TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of cell differentiation.[1]
-
PI3K/Akt Signaling: This pathway is central to cell survival and proliferation, and its modulation by miR-192 can influence differentiation programs.
-
ZEB1/2 Axis: Zinc finger E-box-binding homeobox 1 and 2 (ZEB1 and ZEB2) are key transcription factors that promote epithelial-to-mesenchymal transition (EMT), a process that is often inversely correlated with differentiation.
-
Retinoblastoma (RB1) Pathway: By targeting RB1, miR-192 can influence cell cycle progression and promote differentiation.[2]
-
Caveolin 1 (CAV1): In breast cancer, miR-192 has been shown to directly target CAV1, a protein involved in cell signaling and transformation.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of miR-192 on cancer cell differentiation and related processes.
Table 1: Effects of miR-192 on Cancer Cell Lines
| Cancer Type | Cell Line | Transfection Method | Key Finding | Quantitative Result |
| Colon Cancer | HCT-116 | miRNA mimic | Inhibition of cell proliferation | Significant decrease in cell viability |
| Breast Cancer | MCF-7, MDA-MB-231 | miRNA mimic | Induction of apoptosis and cell cycle arrest | Apoptotic cell ratio increased to 22.6% and 24.28% from 11.67% and 13.74%, respectively[4] |
| Neuroblastoma | SH-SY5Y, SK-N-SH | miRNA mimic | Inhibition of invasion, metastasis, and angiogenesis | Significant reduction in cell migration and invasion |
| Esophageal Squamous Cell Carcinoma | ESCC cell lines | miRNA mimic | Inhibition of apoptosis and promotion of proliferation | Significant increase in cell proliferation |
Table 2: Regulation of Target Gene Expression by miR-192
| Target Gene | Cancer Type | Method | Effect of miR-192 Overexpression |
| ZEB2 | Colon Cancer | Luciferase Reporter Assay, Western Blot | Direct targeting and downregulation |
| RB1 | Various | Western Blot, qRT-PCR | Downregulation of mRNA and protein levels |
| CAV1 | Breast Cancer | Luciferase Reporter Assay, Western Blot | Direct targeting and downregulation[4] |
| Bim | Esophageal Squamous Cell Carcinoma | Luciferase Reporter Assay, Western Blot | Direct targeting and inhibition of protein expression |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of miR-192.
Caption: Simplified signaling pathway of miR-192 in cancer cells.
Caption: General experimental workflow for studying miR-192 effects.
Experimental Protocols
1. Protocol for Transfection of miR-192 Mimics/Inhibitors
This protocol outlines the transient transfection of synthetic miR-192 mimics or inhibitors into cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
miR-192 mimic or inhibitor and negative control (scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
6-well or 24-well culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: 18-24 hours prior to transfection, seed 5 x 10^5 cells per well in a 6-well plate with antibiotic-free medium.[5]
-
Complex Formation:
-
In one tube, dilute the miR-192 mimic/inhibitor or negative control in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the two solutions and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Post-transfection: After incubation, cells can be harvested for downstream analysis (qRT-PCR, Western blot) or used in functional assays.
2. Protocol for Quantitative Real-Time PCR (qRT-PCR) for Differentiation Markers
This protocol describes the measurement of mRNA levels of differentiation-associated genes.
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target differentiation genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.[6]
3. Protocol for Western Blot Analysis of Differentiation Markers
This protocol details the detection of protein levels of differentiation markers.
Materials:
-
Transfected and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against differentiation marker proteins and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
4. Protocol for Flow Cytometry Analysis of Cell Surface Differentiation Markers
This protocol is for the identification and quantification of cell populations expressing specific surface markers of differentiation.
Materials:
-
Transfected and control cells
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated primary antibodies against cell surface differentiation markers
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash with cold PBS. Resuspend the cells in flow cytometry staining buffer.
-
Fc Receptor Blocking (Optional but Recommended): Incubate cells with an Fc receptor blocking antibody to prevent non-specific binding.
-
Antibody Staining: Add the fluorochrome-conjugated primary antibodies or isotype controls to the cell suspension and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells expressing the differentiation markers.
Conclusion
The modulation of miR-192 expression presents a promising therapeutic strategy for inducing differentiation in various cancer types. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the role of miR-192 in their specific cancer models. Further research is warranted to fully elucidate the complex regulatory networks governed by miR-192 and to translate these findings into effective clinical applications.
References
- 1. An In Vitro Protocol for Evaluating MicroRNA Levels, Functions, and Associated Target Genes in Tumor Cells [jove.com]
- 2. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Protocol | Abcam [abcam.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Frontiers | Transfection of microRNA Mimics Should Be Used with Caution [frontiersin.org]
- 6. elearning.unite.it [elearning.unite.it]
- 7. bio-rad.com [bio-rad.com]
Unraveling the Off-Target Landscape of MI-192 (miR-192)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MI-192 is critically involved in a multitude of cellular processes, acting as a key regulator of gene expression at the post-transcriptional level.[1][2][3] As a microRNA (miRNA), this compound functions by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation.[2][3] While the intended, or "on-target," effects of this compound are the subject of extensive research, a comprehensive understanding of its "off-target" interactions is paramount for its safe and effective therapeutic application. Off-target effects, in the context of a miRNA, refer to the modulation of genes other than the intended therapeutic targets, which can lead to unforeseen biological consequences.
These application notes provide a framework for investigating the off-target effects of this compound. They include an overview of computational and experimental approaches, detailed protocols for key validation experiments, and a summary of known this compound targets to guide experimental design.
Data Presentation: Known and Predicted Targets of this compound
The following table summarizes a selection of experimentally validated and computationally predicted targets of this compound. This is not an exhaustive list but serves as a starting point for off-target investigations.
| Target Gene | Function | Validation Status | Disease Context | Reference |
| Experimentally Validated Targets | ||||
| MDM2 | E3 ubiquitin ligase, negative regulator of p53 | Validated | Multiple Myeloma | [4] |
| RB1 | Tumor suppressor, cell cycle regulation | Validated | Lung Cancer | [5][6] |
| ZEB1/ZEB2 | Transcription factors, epithelial-mesenchymal transition | Validated | Diabetic Nephropathy | [2] |
| IGF-1/IGF-1R | Growth factor signaling | Validated | Multiple Myeloma | [4] |
| RacGAP1 | GTPase activating protein | Validated | Cervical Cancer | [1] |
| Computationally Predicted Targets | ||||
| RAB2A | Ras-related protein, vesicle trafficking | Predicted | Colon Cancer | [3] |
| SH3RF3 | SH3 domain containing ring finger 3 | Predicted | Papillary Thyroid Carcinoma | [3] |
| EREG | Epiregulin, EGFR ligand | Predicted | Gouty Arthritis | [3] |
Experimental Protocols
A multi-pronged approach combining computational prediction with rigorous experimental validation is essential for identifying and characterizing the off-target effects of this compound.
Protocol 1: Global Gene Expression Profiling Following this compound Mimic Transfection
This protocol outlines the use of RNA sequencing (RNA-seq) to identify all genes dysregulated by the introduction of a synthetic this compound mimic.
Objective: To obtain a global and unbiased view of the transcriptomic changes induced by elevated this compound levels.
Materials:
-
Cell line of interest
-
This compound mimic and negative control mimic (scrambled sequence)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Next-generation sequencing (NGS) platform and reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute 50 pmol of this compound mimic or negative control mimic in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted mimic and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL complex mixture to each well.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
RNA Extraction:
-
Lyse the cells directly in the well using the buffer provided in the RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol, including an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA using a stranded mRNA-seq library preparation kit.
-
Perform deep sequencing on a suitable NGS platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound mimic-transfected cells compared to the negative control.
-
Use target prediction algorithms (e.g., TargetScan, miRDB) to identify which of the downregulated genes are potential direct targets of this compound.
-
Protocol 2: Luciferase Reporter Assay for Target Validation
This protocol describes a method to validate a direct interaction between this compound and the 3'-UTR of a putative target gene.
Objective: To determine if this compound directly binds to the 3'-UTR of a predicted off-target mRNA and represses its translation.
Materials:
-
HEK293T or other easily transfectable cell line
-
Luciferase reporter vector containing the 3'-UTR of the predicted target gene downstream of the luciferase gene (and a vector with a mutated seed region binding site as a control)
-
This compound mimic and negative control mimic
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-luciferase reporter assay system (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate to reach 80-90% confluency on the day of transfection.
-
Co-transfection:
-
In each well, co-transfect the cells with the 3'-UTR luciferase reporter vector (100 ng), the this compound mimic or negative control mimic (20 pmol), and a Renilla luciferase control vector (10 ng) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A significant decrease in the normalized luciferase activity in the presence of the this compound mimic compared to the negative control indicates a direct interaction between this compound and the target 3'-UTR.
-
Mandatory Visualizations
Caption: Workflow for identifying and validating this compound off-targets.
Caption: this compound's role in the p53-MDM2 feedback loop.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIR192 microRNA 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MI-192 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of MI-192 in Dimethyl Sulfoxide (DMSO) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For most biological experiments, this compound should be dissolved in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 5 mg/mL.[1] Achieving this concentration may require ultrasonication and warming.[1] It is crucial to use a fresh, anhydrous stock of DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[1][2]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve this compound in anhydrous DMSO to your desired concentration, not exceeding 5 mg/mL. If the compound does not dissolve readily, you can use an ultrasonic bath and gentle warming to facilitate dissolution.[1] Always vortex the solution to ensure it is homogeneous before making further dilutions.
Q4: My this compound solution in DMSO appears to have precipitated. What should I do?
A4: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution and vortex or sonicate to try and redissolve the compound.[3] If precipitation persists, it is recommended to prepare a fresh stock solution. To avoid precipitation when diluting into aqueous media for experiments, it is best to make initial serial dilutions in DMSO and then add the final diluted DMSO stock to your aqueous buffer or cell culture medium.[2]
Q5: What are the recommended storage conditions for this compound in DMSO?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3][4]
Q6: Is the this compound solution in DMSO stable?
A6: When stored under the recommended conditions, the this compound stock solution in DMSO is stable for the specified durations.[1] However, the stability of the compound in aqueous working solutions is significantly lower, and it is recommended to prepare these fresh for each experiment.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty dissolving this compound in DMSO | - Use of non-anhydrous DMSO.- Concentration exceeds solubility limit. | - Use a fresh, unopened bottle of anhydrous DMSO.- Do not exceed a concentration of 5 mg/mL.- Use ultrasonication and gentle warming to aid dissolution.[1] |
| Precipitation of this compound in cell culture media | - The final concentration of this compound in the aqueous media is too high.- Insufficient mixing upon dilution. | - Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to maintain solubility.- Add the DMSO stock solution to the media with vigorous vortexing or stirring. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Inaccurate concentration due to incomplete dissolution. | - Aliquot stock solutions and avoid repeated freeze-thaw cycles.- Prepare fresh working dilutions for each experiment.- Ensure the stock solution is fully dissolved before use. |
| Observed cytotoxicity in control cells | - High concentration of DMSO in the final culture medium. | - Use a final DMSO concentration that has been shown to be non-toxic to your specific cell line (typically below 0.5%).- Run a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent. |
Data Summary
This compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 5 mg/mL | Ultrasonic and warming may be needed. Use of hygroscopic DMSO can impact solubility.[1] |
This compound Stability and Storage in DMSO
| Storage Temperature | Storage Duration | Recommendations |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
This compound has a molecular weight of 383.4 g/mol . To prepare a 10 mM stock solution, weigh out 3.83 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly. If necessary, use an ultrasonic water bath and gentle warming until the solid is completely dissolved.[1]
-
Store the stock solution in aliquots at -20°C or -80°C.[1]
Application of this compound in a Cell-Based Assay (Example)
-
Culture your cells of interest to the desired confluency.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in anhydrous DMSO to achieve the desired intermediate concentrations.
-
Further dilute the intermediate DMSO solutions into pre-warmed cell culture medium to obtain the final treatment concentrations. The final DMSO concentration in the medium should be kept constant across all treatments and be non-toxic to the cells (e.g., 0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubate the cells for the desired experimental duration (e.g., 72 hours).[1]
-
Proceed with your downstream analysis (e.g., apoptosis assay, Western blot).
Visualizations
Caption: Workflow for this compound solution preparation and use.
Caption: this compound inhibits HDAC2/3, leading to histone hyperacetylation.
References
MI-192 not showing HDAC inhibition in western blot
Welcome to the technical support center for MI-192. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound, particularly in Western blot analyses of HDAC inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3).[1][2][3] Its mechanism of action involves binding to the active site of these enzymes, preventing them from removing acetyl groups from their substrate proteins, which include histones and various non-histone proteins.[4] This leads to an accumulation of acetylated proteins, which can alter gene expression and affect cellular processes like the cell cycle, differentiation, and apoptosis.[5]
Q2: How can I detect the inhibitory activity of this compound in my experiments?
The most common method to detect HDAC inhibition is to perform a Western blot to measure the acetylation status of known HDAC substrates.[6][7] An effective inhibition by this compound should result in a detectable increase in the acetylation of proteins like histone H3, histone H4, or α-tubulin.[6][8]
Q3: Which specific acetylated marks should I probe for when using this compound?
Since this compound selectively inhibits HDAC2 and HDAC3, which are Class I HDACs, a key marker to probe for is the acetylation of histones.[8] Antibodies that detect acetylated histone H3 (e.g., at lysines 9 and 14) or acetylated histone H4 are commonly used and are reliable indicators of Class I HDAC inhibition.[6][9][10]
Q4: What is the recommended concentration and treatment duration for this compound in cell culture?
The optimal concentration and duration can vary significantly depending on the cell line and the specific experimental endpoint. However, studies have shown biological effects of this compound in concentrations ranging from 0.15 µM to 50 µM, with treatment times from 24 to 72 hours.[1][2][11] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Selectivity |
|---|---|---|
| HDAC2 | 30 nM | >250-fold vs. other HDAC isoforms[12] |
| HDAC3 | 16 nM | >250-fold vs. other HDAC isoforms[12] |
Table 2: Exemplary Effective Concentrations in Cell-Based Assays
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| U937, HL60, Kasumi-1 | 0.15 - 1 µM | 72 hours | Induction of apoptosis and differentiation | [1][2] |
| Human Dental Pulp Stromal Cells | 1 - 50 µM | 24 - 48 hours | Reduction in HDAC activity | [11] |
| Human Adipose-Derived Stem Cells | 30 µM | 48 hours | G2/M cell cycle arrest |[13] |
This compound Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of this compound, the experimental workflow for its analysis, and a troubleshooting decision tree.
Caption: Diagram of this compound inhibiting HDAC2/3, leading to histone hyperacetylation.
Caption: Standard workflow for Western blot analysis of HDAC inhibition.
Troubleshooting Guide: this compound Not Showing HDAC Inhibition
Problem: I treated my cells with this compound, but I don't see an increase in histone acetylation on my Western blot.
This is a common issue that can arise from several factors. Follow this guide to troubleshoot your experiment.
Q1: Is your experimental design appropriate for detecting HDAC inhibition?
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This compound Concentration: Are you using an effective concentration? IC50 values (16-30 nM) are for purified enzymes. Higher concentrations are typically needed for cell-based assays.[1][2][3]
-
Recommendation: Perform a dose-response experiment starting from 100 nM up to 10 µM to find the optimal concentration for your cell line.
-
-
Treatment Duration: Was the treatment long enough for changes in acetylation to occur and be detected?
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Recommendation: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the ideal treatment duration.
-
-
Positive Control: Are you using a positive control for HDAC inhibition?
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Cell Line Sensitivity: Is it possible your cell line is resistant or less sensitive to this compound?
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Recommendation: Review literature for studies using this compound in your specific or similar cell lines. If none exist, your dose-response experiment is critical.
-
Q2: Could there be an issue with your sample preparation?
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Lysis Buffer Composition: Does your lysis buffer contain inhibitors to prevent deacetylation after cell lysis?
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Recommendation: Always include a broad-spectrum HDAC inhibitor (like TSA and sodium butyrate) in your lysis buffer to preserve the acetylation state of your proteins during extraction.
-
-
Protein Degradation: Are your samples being degraded?
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Recommendation: Ensure your lysis buffer also contains a protease inhibitor cocktail. Keep samples on ice at all times.[15]
-
Q3: Is your Western blot protocol optimized for histone detection?
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Gel Percentage: Are you using an appropriate polyacrylamide gel percentage to resolve low molecular weight proteins like histones (11-17 kDa)?[9]
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Recommendation: Use a higher percentage gel (e.g., 15% or a 4-20% gradient gel) for better separation of histones.[16]
-
-
Transfer Conditions: Have you optimized the transfer to the membrane for small proteins?
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Blocking Agent: Could your blocking buffer be masking the epitope?
Q4: Are your antibodies and detection reagents performing correctly?
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Primary Antibody: Is your primary antibody specific and sensitive enough for the acetylated mark?
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Recommendation: Use an antibody validated for Western blotting that specifically recognizes the acetylated form of your target (e.g., Acetyl-Histone H3 Lys9/Lys14).[10] Check the datasheet for recommended dilutions and incubation conditions.
-
-
Loading Control: Are you using an appropriate loading control?
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Recommendation: For histone analysis, total Histone H3 is a better loading control than housekeeping proteins like GAPDH or β-actin, as it accounts for histone-specific extraction efficiency.
-
-
Secondary Antibody and Substrate: Are your detection reagents working?
Caption: A decision tree to diagnose issues with this compound Western blot experiments.
Detailed Experimental Protocol
Protocol: Western Blot for Detecting this compound Mediated Histone H3 Acetylation
-
Cell Seeding and Treatment:
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Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
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Allow cells to adhere overnight.
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Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., 400 nM TSA) for 18-24 hours.
-
-
Histone Extraction (Acid Extraction Method): [19]
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Wash cells twice with ice-cold PBS.
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Scrape cells into PBS and centrifuge at 1,500 rpm for 5 minutes at 4°C.
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Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) with protease and HDAC inhibitors. Incubate on ice for 30 minutes.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Resuspend the nuclear pellet in 0.2 M HCl and incubate overnight at 4°C with rotation.
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Centrifuge at 13,000 g for 15 minutes at 4°C. Collect the supernatant containing the acid-soluble histones.
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Neutralize the extract with 1 M Tris-HCl, pH 8.0.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE: [16]
-
Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 15-20 µg of histone extract per lane onto a 15% polyacrylamide gel. Include a pre-stained protein ladder.
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Run the gel until the dye front reaches the bottom.
-
-
Membrane Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane. Use a wet transfer system for 1 hour at 100V or a semi-dry system according to the manufacturer's instructions.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm equal loading and successful transfer. Destain with TBST.
-
-
Blocking and Antibody Incubation: [6][17]
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Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., rabbit anti-acetyl-Histone H3, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Strip the membrane (if necessary) and re-probe for a loading control (e.g., anti-Total Histone H3).
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Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the acetyl-H3 signal to the Total H3 signal.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. portlandpress.com [portlandpress.com]
- 5. HDAC2/3 inhibitor MI192 mitigates oligodendrocyte loss and reduces microglial activation upon injury: A potential role of epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-Histone H3 (Lys9/Lys14) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. The Selective Histone Deacetylase Inhibitor MI192 Enhances the Osteogenic Differentiation Efficacy of Human Dental Pulp Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC2/3 inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 13. The effect of epigenetic reprogramming using MI192 HDAC inhibitor on enhancing the osteogenesis of human adipose-derived stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 19. Histone acidic extraction, Western blotting and in vitro HDAC activity [bio-protocol.org]
Navigating the Nuances of miR-192: A Technical Support Guide for Researchers
Technical Support Center: miR-192
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving microRNA-192 (miR-192). Given the context-dependent and often contradictory roles of miR-192, this resource aims to clarify common issues and provide standardized protocols to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with miR-192 inconsistent?
Inconsistent results with miR-192 are a known challenge due to its dual role in cellular processes. Depending on the cellular context, disease state, and experimental model, miR-192 can function as either a tumor suppressor or an oncogene. This duality is a primary source of variability in experimental outcomes.[1]
Q2: What are the main factors that can influence miR-192 expression and function?
Several factors can significantly impact miR-192 expression and its downstream effects, leading to variability. These include:
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Cell Type and Tissue Specificity: miR-192 expression and function differ significantly between cell types and tissues.[2] For instance, it is highly expressed in the renal cortex.[1][3]
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Disease Stage: The expression and role of miR-192 can change as a disease progresses. Studies in diabetic nephropathy have shown conflicting results regarding miR-192 levels in early versus late stages of the disease.[1][2]
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Upstream Regulators: The expression of miR-192 is controlled by various factors, including p53 and Transforming Growth Factor-beta (TGF-β), which can either upregulate or downregulate its activity.[4][5]
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Sample Handling and Processing: Inconsistent handling of biological samples can lead to differential degradation of circulating miRNAs, affecting quantification and analysis.[6]
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Experimental Conditions: Variations in experimental protocols, such as transfection efficiency of miR-192 mimics or inhibitors, can lead to disparate results.
Q3: How can I standardize my experiments to get more consistent results?
To improve the consistency of your miR-192 experiments, consider the following:
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Thoroughly Characterize Your Model System: Document the cell type, passage number, and baseline expression of miR-192 and its key target genes.
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Optimize Transfection Protocols: Determine the optimal concentration of miR-192 mimics or inhibitors for your specific cell line to achieve consistent functional effects.
-
Use Proper Controls: Always include appropriate negative and positive controls for your experiments, such as scrambled miRNA mimics and known miR-192 targets.
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Standardize Sample Collection and Processing: Follow a strict protocol for sample handling, especially for biofluids, to minimize variability in miRNA levels.[6]
-
Validate Your Findings: Confirm your results using multiple methods, such as qRT-PCR for gene expression and Western blotting for protein levels of target genes.
Troubleshooting Guides
Issue 1: Contradictory Effects of miR-192 on Cell Proliferation
Problem: In some experiments, miR-192 overexpression inhibits cell proliferation, while in others, it appears to have no effect or even a pro-proliferative role.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Line-Specific Effects | The function of miR-192 is highly dependent on the genetic background of the cell line. Verify the p53 status of your cells, as p53 is a key regulator of miR-192.[4][7] The effect of miR-192 may be more pronounced in p53 wild-type cells. |
| Differential Target Gene Expression | The downstream effects of miR-192 depend on the abundance of its target mRNAs. Profile the expression of key miR-192 targets (e.g., ZEB1, ZEB2, MDM2) in your cell model.[3] |
| Suboptimal Mimic/Inhibitor Concentration | The concentration of the transfected mimic or inhibitor may be too low or too high, leading to off-target effects or incomplete modulation. Perform a dose-response experiment to determine the optimal concentration. |
Issue 2: Variability in miR-192 Quantification by qRT-PCR
Problem: You are observing high variability in miR-192 expression levels between technical or biological replicates.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent RNA Quality | Poor RNA quality can significantly affect the efficiency of reverse transcription and PCR amplification. Always assess RNA integrity (e.g., using a Bioanalyzer) before proceeding. |
| Choice of Normalization Control | There are no universally accepted housekeeping genes for normalizing circulating miRNA levels.[6] For cellular studies, U6 is a common choice, but its stability should be validated for your specific experimental conditions.[1] For circulating miRNAs, spike-in controls are often used. |
| Sample Collection and Storage | Repeated freeze-thaw cycles can degrade miRNAs in serum and plasma.[6] Aliquot samples after the initial collection to avoid multiple freeze-thaw events. |
Experimental Protocols
Protocol 1: Transfection of Adherent Cells with miR-192 Mimics or Inhibitors
This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization for specific cell types is recommended.
Materials:
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miR-192 mimic or inhibitor and a non-targeting negative control
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Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
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Opti-MEM I Reduced Serum Medium
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Complete growth medium
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6-well tissue culture plates
-
Adherent cells in culture
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of Transfection Complexes:
-
For each well, dilute the miR-192 mimic/inhibitor to a final concentration of 5-100 nM in 125 µL of Opti-MEM.
-
In a separate tube, dilute 4-10 µL of the transfection reagent in 125 µL of Opti-MEM.
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Incubate both solutions at room temperature for 5 minutes.
-
Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection:
-
Add 250 µL of the transfection complex to each well containing cells in 1.75 mL of serum-free medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 6-72 hours, depending on the specific assay.
-
Post-Transfection Analysis: After incubation, harvest the cells for downstream analysis of gene or protein expression.
Protocol 2: Analysis of Target Gene Expression by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for miR-192, target gene(s), and a reference gene
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from transfected cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit. For miRNA analysis, use a miRNA-specific reverse transcription primer.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
The primer sequences for miR-192 can be 5′-GCGGCGGCTGACCTATGAATTG-3′ (forward) and 5′-ATCCAGTGCAGGGTCCGAGG-3′ (reverse).[1]
-
-
qPCR Program: Run the qPCR reaction using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Visualizations
Caption: miR-192 biogenesis and its dual role in cellular signaling.
Caption: A typical experimental workflow for studying miR-192 function.
Caption: A troubleshooting decision tree for inconsistent miR-192 results.
References
- 1. Study of MicroRNA-192 as an Early Biomarker for Diagnosis of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expression of miR-192 and Its Significance in Diabetic Nephropathy Patients with Different Urine Albumin Creatinine Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of MicroRNA-192 Promotes Fibrogenesis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Role of MiR-192-5p in Human Diseases [frontiersin.org]
- 5. Emerging Role of MiR-192-5p in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardizing Analysis of Circulating MicroRNA: Clinical and Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MiR-192-Mediated Positive Feedback Loop Controls the Robustness of Stress-Induced p53 Oscillations in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
MI-192 degradation in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective HDAC2/3 inhibitor, MI-192. The information provided addresses potential issues related to the degradation of this compound in long-term cell culture experiments.
Disclaimer
Currently, there is limited published data specifically detailing the degradation of this compound in long-term cell culture. The guidance provided here is based on the known chemical properties of this compound as a benzamide-based compound, general principles of small molecule stability in aqueous solutions, and troubleshooting strategies for similar histone deacetylase (HDAC) inhibitors. It is crucial to empirically validate the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term cell culture experiments involving this compound, potentially linked to its degradation.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Decreased or inconsistent biological activity of this compound over time. | 1. Degradation of this compound in culture medium: The compound may be unstable at 37°C, leading to a reduction in the effective concentration. 2. Metabolism by cells: Cells may metabolize this compound into less active or inactive forms. 3. Adsorption to plasticware: The compound may adhere to the surface of cell culture plates or flasks, reducing its bioavailability. | 1. Assess this compound stability: Perform a stability study by incubating this compound in your specific cell culture medium at 37°C over your experimental timeframe. Quantify the remaining this compound at different time points using HPLC or LC-MS/MS. 2. Replenish this compound: If degradation is confirmed, consider partial or complete medium changes with freshly prepared this compound at regular intervals. The frequency will depend on the determined degradation rate. 3. Investigate cellular metabolism: Analyze cell lysates and conditioned medium for the presence of potential this compound metabolites using mass spectrometry. 4. Evaluate non-specific binding: Compare the concentration of this compound in the medium from wells with and without cells to assess adsorption to plasticware.[1] |
| Increased or unexpected cytotoxicity in long-term cultures. | 1. Formation of toxic degradation products: The breakdown products of this compound may have cytotoxic effects. 2. Accumulation of the compound: If the compound is stable and not metabolized, its concentration could effectively increase with repeated dosing. | 1. Characterize degradation products: Use LC-MS/MS to identify potential degradation products in the cell culture medium over time. 2. Assess toxicity of potential degradants: If degradation products can be identified and synthesized, test their cytotoxicity in your cell line. 3. Optimize dosing strategy: If accumulation is suspected, adjust the dosing schedule and concentration. Monitor cell viability and the expression of apoptosis markers. |
| Variability in experimental results between batches or experiments. | 1. Inconsistent preparation of this compound stock solutions: Errors in weighing or dissolving the compound can lead to variations in the final concentration. 2. Improper storage of stock solutions: this compound stock solutions may degrade if not stored correctly (e.g., at the wrong temperature, exposed to light). 3. Batch-to-batch variation of this compound: While less common from reputable suppliers, there could be differences in the purity or formulation of the compound. | 1. Standardize stock solution preparation: Develop and adhere to a strict protocol for preparing stock solutions. Use a calibrated balance and ensure the compound is fully dissolved. This compound is soluble in DMSO.[2] 2. Follow recommended storage conditions: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. Perform quality control on new batches: When receiving a new batch of this compound, verify its identity and purity if possible, and compare its biological activity to a previous, validated batch. |
| Precipitation of this compound in the cell culture medium. | 1. Low solubility in aqueous medium: The concentration of this compound may exceed its solubility limit in the final culture medium. 2. Interaction with media components: Components of the serum or media supplements may cause the compound to precipitate. | 1. Determine the solubility limit: Visually inspect the medium for precipitation after adding this compound. You can also centrifuge the medium and analyze the supernatant for the this compound concentration. 2. Adjust final DMSO concentration: Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible and consistent across experiments, typically below 0.1%.[2] 3. Test different media formulations: If precipitation persists, test the solubility of this compound in different basal media or with different serum lots. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q2: How stable is this compound in cell culture medium at 37°C?
A2: There is no specific published data on the stability of this compound in cell culture medium. As a benzamide-based compound, it may be susceptible to hydrolysis over extended periods in aqueous solutions at 37°C. The rate of degradation can be influenced by the pH of the medium and the presence of certain enzymes in the serum supplement. It is strongly recommended to perform a stability study under your specific experimental conditions.
Q3: How can I assess the stability of this compound in my long-term cell culture experiment?
A3: You can perform a stability study by incubating this compound in your complete cell culture medium (including serum) at 37°C in a cell-free environment. At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the medium and analyze the concentration of the remaining this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q4: What are the potential degradation products of this compound?
A4: The exact degradation products of this compound in cell culture have not been characterized in published literature. As a benzamide, a potential degradation pathway is the hydrolysis of the amide bond. Mass spectrometry-based techniques would be required to identify and characterize any degradation products that form under your experimental conditions.
Q5: Should I refresh the this compound-containing medium during my long-term experiment?
A5: Yes, if you suspect or have confirmed that this compound is degrading over time, it is good practice to replenish the medium with freshly prepared this compound. The frequency of medium changes will depend on the degradation rate of the compound. A common practice for compounds with moderate stability is to perform a half-medium change every 48-72 hours.
Q6: Can cellular metabolism affect the concentration of this compound?
A6: Yes, cells can metabolize small molecule inhibitors, which can reduce the effective concentration of the active compound over time. The extent of metabolism can vary significantly between different cell types. Analyzing both the cell culture supernatant and cell lysates by LC-MS/MS can help determine if this compound is being metabolized by your cells.
Q7: What is the known mechanism of action for this compound?
A7: this compound is a selective inhibitor of histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3).[3] Inhibition of these enzymes leads to an increase in histone acetylation, which alters chromatin structure and gene expression, ultimately inducing effects such as cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium: Dilute the this compound stock solution into your pre-warmed complete cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Aliquot for time points: Dispense the this compound-containing medium into sterile, sealed containers (e.g., microcentrifuge tubes) for each time point to be tested (e.g., 0, 8, 24, 48, 72 hours).
-
Incubate: Place the containers in a 37°C, 5% CO2 incubator.
-
Sample collection: At each designated time point, remove one container and immediately store it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Sample analysis: Once all time points are collected, thaw the samples and analyze the concentration of this compound in each using a validated HPLC or LC-MS/MS method.
-
Data analysis: Plot the concentration of this compound as a percentage of the T=0 concentration versus time to determine the degradation profile.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This is a general protocol that will require optimization for your specific instrument and this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic - example, requires optimization):
-
Acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v).
Procedure:
-
Prepare a standard curve: Create a series of this compound standards of known concentrations in your cell culture medium.
-
Sample preparation: For your experimental samples, you may need to perform a protein precipitation step (e.g., by adding 3 volumes of cold acetonitrile) to remove proteins from the serum that could interfere with the analysis. Centrifuge to pellet the precipitate and inject the supernatant.
-
HPLC analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (this compound has absorbance maxima that can be determined by a UV scan).
-
Inject a fixed volume of your standards and samples.
-
-
Data analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Use the standard curve to determine the concentration of this compound in your experimental samples.
-
Visualizations
Signaling Pathway
References
Technical Support Center: Enhancing the Efficacy of MI-192 in Resistant Cells
Disclaimer: The following technical support guide addresses strategies for overcoming resistance to a hypothetical small molecule inhibitor, designated "MI-192." This information is synthesized from established principles of cancer drug resistance and is intended to provide a framework for researchers. The experimental protocols and data are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a novel inhibitor targeting the hypothetical "Kinase X" signaling pathway, which is frequently dysregulated in several cancer types. By binding to the ATP-binding pocket of Kinase X, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of resistance?
A2: Acquired resistance to targeted therapies like this compound is a common challenge. Several mechanisms can lead to reduced efficacy:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2][3]
-
Target Alteration: Mutations in the gene encoding Kinase X can alter the drug-binding site, preventing this compound from effectively inhibiting its target.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked Kinase X pathway, thereby maintaining proliferation and survival.[3][4]
-
Altered Drug Metabolism: Cells may increase the metabolic inactivation of this compound.[3]
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity.
-
Role of microRNAs: Dysregulation of specific microRNAs, such as the miR-192 family, has been implicated in drug resistance by modulating the expression of target genes involved in cell survival and drug response.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and overcoming this compound resistance in your cell lines.
Problem 1: Decreased cell death and increased cell viability observed in this compound treated cells over time.
Possible Cause 1: Development of Resistance
Suggested Solution:
-
Confirm Resistance: Perform a dose-response assay to compare the IC50 value of this compound in your treated cell line versus the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance.
-
Investigate Resistance Mechanisms:
-
Drug Efflux: Use an efflux pump inhibitor (e.g., verapamil, tariquidar) in combination with this compound to see if sensitivity is restored.[1]
-
Target Mutation: Sequence the Kinase X gene in resistant cells to identify potential mutations in the drug-binding domain.
-
Bypass Pathway Activation: Use phosphoproteomic arrays or western blotting to analyze the activation status of key survival pathways (e.g., PI3K/Akt, MAPK/ERK).
-
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying and addressing this compound resistance.
Problem 2: this compound efficacy is restored with an efflux pump inhibitor. How can we permanently overcome this?
Possible Cause 2: P-gp Mediated Drug Efflux
Suggested Solution:
-
Combination Therapy: Co-administer this compound with a clinically relevant P-gp inhibitor.
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can facilitate its entry into cells via endocytosis, bypassing efflux pumps.[1]
Problem 3: No target mutations are found, and efflux pump inhibition has no effect, but we see increased phosphorylation of Akt.
Possible Cause 3: Activation of a Bypass Signaling Pathway
Suggested Solution:
-
Combination Therapy: Combine this compound with an inhibitor of the activated bypass pathway (e.g., a PI3K or Akt inhibitor). This dual-targeting approach can prevent the cells from escaping the effects of this compound.
Hypothetical Signaling Pathway of this compound Action and Resistance
Caption: this compound inhibits Kinase X, leading to apoptosis. Resistance can arise from drug efflux or activation of bypass pathways.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| This compound Resistant | 500 | 10 |
| Resistant + Verapamil (10 µM) | 75 | 1.5 |
Table 2: Synergistic Effect of this compound and a PI3K Inhibitor (PI3Ki) in Resistant Cells
| Treatment | Cell Viability (%) |
| Control | 100 |
| This compound (500 nM) | 85 |
| PI3Ki (100 nM) | 90 |
| This compound (500 nM) + PI3Ki (100 nM) | 30 |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for Pathway Activation
-
Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Rhodamine 123 Efflux Assay
-
Cell Loading: Incubate cells with the fluorescent P-gp substrate Rhodamine 123 for 30 minutes at 37°C.
-
Drug Treatment: Treat the cells with this compound and/or a P-gp inhibitor (e.g., verapamil) for 1-2 hours.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Reduced fluorescence indicates increased P-gp activity.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MiR-192-5p reverses cisplatin resistance by targeting ERCC3 and ERCC4 in SGC7901/DDP cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MI-192 and Menin-MLL Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for utilizing MI-192 and other menin-MLL (Mixed Lineage Leukemia) inhibitors, with a special focus on protocols adapted for sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel benzamide-based compound that acts as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC2 and HDAC3.[1] It is part of a broader class of drugs targeting epigenetic modifications in cancer. In the context of MLL-rearranged leukemias, the term "MI" is also famously associated with a class of small molecules that inhibit the protein-protein interaction between Menin and MLL fusion proteins (e.g., MI-2, MI-463, MI-503).[2][3][4] These Menin-MLL inhibitors block the recruitment of the MLL fusion protein complex to target genes, leading to the downregulation of key oncogenic drivers like HOXA9 and MEIS1.[2][3][4] This ultimately results in cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[3][5]
Q2: Which cell lines are sensitive to Menin-MLL inhibitors like this compound?
A2: Cell lines with MLL gene rearrangements, such as MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), and THP-1 (MLL-AF9), are particularly sensitive to Menin-MLL inhibitors.[2][3] The efficacy of these inhibitors is often correlated with the cell line's dependence on the MLL fusion protein for survival. Some studies have also shown activity in cell lines with high expression of HOXA9 and MEIS1, even without a formal MLL rearrangement.[3] Normal, non-cancerous cells, and cancer cell lines without MLL translocations tend to be significantly less sensitive.[5]
Q3: What are the typical working concentrations for this compound and its analogs?
A3: The optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line. However, based on published data, GI50 (concentration for 50% growth inhibition) values for potent Menin-MLL inhibitors like MI-503 can range from the low nanomolar to sub-micromolar range in sensitive MLL-rearranged leukemia cell lines.[6] For initial experiments, a concentration range of 10 nM to 10 µM is a reasonable starting point.
Troubleshooting Guide
Q1: I am observing high levels of cytotoxicity even at low concentrations of the inhibitor in my primary patient samples. What can I do?
A1: Primary cells, especially from patients, are often more sensitive than established cell lines. Consider the following modifications:
-
Reduce Incubation Time: Start with shorter incubation periods (e.g., 24 or 48 hours) and assess the effects.
-
Optimize Seeding Density: Ensure an optimal cell seeding density. Too few cells can lead to increased stress and apparent cytotoxicity.
-
Serum Concentration: If using a serum-containing medium, ensure the serum concentration is optimal for your primary cells, as serum components can sometimes interact with small molecules.
-
Test a Panel of Concentrations: Use a wider and lower range of inhibitor concentrations to pinpoint a more precise IC50.
Q2: My Western blot results for HOXA9 and MEIS1 are inconsistent after inhibitor treatment. What could be the issue?
A2: Inconsistent downregulation of HOXA9 and MEIS1 can be due to several factors:
-
Timing of Lysate Collection: The downregulation of these target genes is time-dependent. Create a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal time point for observing maximal protein reduction.
-
Inhibitor Potency and Stability: Ensure your inhibitor stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Cell Line Specificity: Confirm that your cell line is indeed dependent on the Menin-MLL interaction. If not, you may not observe a significant change in HOXA9 and MEIS1 levels.
-
Antibody Quality: Use validated antibodies for HOXA9 and MEIS1. Run appropriate positive and negative controls.
Q3: The results of my cell viability assay are not reproducible. What are some common pitfalls?
A3: Reproducibility issues in cell viability assays can arise from:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution in the wells.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
DMSO Concentration: Keep the final concentration of the vehicle (usually DMSO) consistent and low across all wells (typically ≤ 0.5%). High concentrations of DMSO can be toxic to cells.
-
Incubation Time with Assay Reagent: For MTT or similar metabolic assays, the incubation time with the reagent is critical. Optimize this time for your specific cell line to ensure you are in the linear range of the assay.
Data Presentation
Table 1: IC50 Values of Various Menin-MLL Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | MLL Status | IC50/GI50 | Reference |
| MI-2 | MV4;11 | MLL-AF4 | 446 nM | [2] |
| MI-3 | MV4;11 | MLL-AF4 | 648 nM | [2] |
| MI-463 | MLL-rearranged lines | MLL fusion | 15.3 nM | [2] |
| MI-503 | MLL-rearranged lines | MLL fusion | 14.7 nM | [2] |
| MI-503 | HepG2 (Liver Cancer) | Not Applicable | 14 nM | [2] |
| MI-538 | MV4;11 | MLL-AF4 | 21 nM | [2] |
| MI-1481 | MLL-rearranged lines | MLL fusion | 3.6 nM | [2] |
| M-525 | MV4;11 | MLL-AF4 | 3 nM | [2] |
| MI-3454 | MLL-rearranged lines | MLL fusion | 7-27 nM | [2] |
| M-1121 | MOLM-13 | MLL-AF9 | 51.5 nM | [2] |
| M-1121 | MV4;11 | MLL-AF4 | 192 nM | [2] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Menin-MLL inhibitor in your cell culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Solubilization:
-
Readout:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for flow cytometry-based detection of apoptosis.
-
Cell Treatment:
-
Seed and treat cells with the Menin-MLL inhibitor at the desired concentrations and for the appropriate duration in a 6-well plate. Include positive and negative controls.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Western Blot for HOXA9 and MEIS1
This protocol outlines the detection of key downstream targets of the Menin-MLL complex.
-
Protein Extraction:
-
After treating cells with the Menin-MLL inhibitor for the optimized duration, harvest the cells.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of HOXA9 and MEIS1 to the loading control.
-
Visualizations
Caption: Menin-MLL Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound in Sensitive Cell Lines.
Caption: Troubleshooting Logic for Common this compound Issues.
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
Validation & Comparative
A Comparative Guide to MI-192 and Other Histone Deacetylase (HDAC) Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel benzamide histone deacetylase (HDAC) inhibitor, MI-192, with other well-established HDAC inhibitors used in cancer research. The information presented is collated from various preclinical studies to offer a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Introduction to HDAC Inhibition in Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.
HDAC inhibitors (HDACis) are a promising class of anti-cancer agents that counteract the activity of HDACs, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes. This can induce various anti-tumor effects, including cell cycle arrest, differentiation, and apoptosis. HDAC inhibitors are broadly classified based on their chemical structure (e.g., hydroxamic acids, benzamides, cyclic peptides, and aliphatic acids) and their selectivity for different HDAC isoforms.
This guide focuses on this compound, a selective inhibitor of HDAC2 and HDAC3, and compares its activity with pan-HDAC inhibitors such as Vorinostat (SAHA) and Panobinostat (LBH589), and other class-selective inhibitors like Entinostat (MS-275) and Romidepsin (FK228).
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activity of this compound and other selected HDAC inhibitors against various HDAC isoforms and cancer cell lines. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms
| Inhibitor | Chemical Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile |
| This compound | Benzamide | - | 30[1] | 16[1] | - | - | - | Selective for HDAC2/3 |
| Vorinostat (SAHA) | Hydroxamic Acid | 10[2][3] | - | 20[2][3] | - | - | - | Pan-HDACi |
| Entinostat (MS-275) | Benzamide | 243[4] | 453[4] | 248[4] | >100,000 | >100,000 | 44,900[5] | Class I selective (HDAC1, 2, 3) |
| Romidepsin (FK228) | Cyclic Peptide | 36[6][7] | 47[6][7] | - | 510[7] | 1,400[7] | - | Primarily Class I (HDAC1/2) |
| Panobinostat (LBH589) | Hydroxamic Acid | 2.1* | - | - | - | - | - | Pan-HDACi |
*Note: Panobinostat is a potent pan-HDAC inhibitor with IC50 values ranging from 2.1 to 531 nM against various HDACs[8].
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 |
| This compound | U937, HL60, Kasumi-1 | Acute Myeloid Leukemia | Induces differentiation and apoptosis at 0.15-1 µM[1] |
| Vorinostat (SAHA) | LNCaP | Prostate Cancer | 2.5-7.5 µM[3] |
| MCF-7 | Breast Cancer | 0.75 µM[3] | |
| SW-982 | Synovial Sarcoma | 8.6 µM[9] | |
| SW-1353 | Chondrosarcoma | 2.0 µM[9] | |
| MV4-11 | Leukemia | 0.636 µM[4] | |
| Daudi | Lymphoma | 0.493 µM[4] | |
| Entinostat (MS-275) | HL-60 | Leukemia | 41.5 nM[10] |
| K562 | Leukemia | - | |
| A549 | Lung Cancer | 5.41 µM[4] | |
| B-cell Lymphoma lines | B-cell Lymphoma | 0.5-1 µM[7] | |
| Romidepsin (FK228) | U-937 | Leukemia | 5.92 nM[6] |
| K562 | Leukemia | 8.36 nM[6] | |
| CCRF-CEM | Leukemia | 6.95 nM[6] | |
| OCI-AML3, SKM-1, MDS-L | Leukemia | 1-1.8 nM (72h)[11] | |
| Panobinostat (LBH589) | HH | Cutaneous T-cell Lymphoma | 1.8 nM[8] |
| BT474 | Breast Cancer | 2.6 nM[8] | |
| HCT116 | Colon Cancer | 7.1 nM[8] | |
| H1299, H526, A549 | Lung Cancer | 4-470 nM (median 20 nM)[12][13] | |
| SW-982 | Synovial Sarcoma | 0.1 µM[9] | |
| SW-1353 | Chondrosarcoma | 0.02 µM[9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for commonly used assays in the evaluation of HDAC inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the HDAC inhibitor (e.g., this compound, Vorinostat) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol with 10% Triton X-100) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells (approximately 1 x 10^6 cells) in a culture flask and treat with the HDAC inhibitor for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of HDAC inhibitors.
Experimental Workflow Diagram
Caption: General workflow for comparing HDAC inhibitors.
Logical Relationship Diagram
Caption: Logical comparison of HDAC inhibitor classes.
Discussion and Conclusion
This guide provides a comparative overview of this compound and other prominent HDAC inhibitors. This compound distinguishes itself as a selective inhibitor of HDAC2 and HDAC3.[1] This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to pan-HDAC inhibitors like Vorinostat and Panobinostat, which inhibit multiple HDAC isoforms.
The quantitative data compiled from various studies highlights the potent anti-proliferative activity of many HDAC inhibitors, often in the nanomolar to low micromolar range. Panobinostat, for instance, demonstrates very high potency across a broad range of cancer cell lines.[8][9][12][13] this compound has shown efficacy in inducing differentiation and apoptosis in acute myeloid leukemia cell lines.[1][14]
The choice of an HDAC inhibitor for a specific cancer type may depend on the particular HDAC isoforms that are dysregulated in that malignancy. The development of isoform-selective inhibitors like this compound represents a key strategy to improve the therapeutic index of HDAC-targeted therapies.[6][8] Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound against other HDAC inhibitors in various cancer models.
The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. By employing standardized assays, the field can build a more cohesive understanding of the therapeutic potential of novel HDAC inhibitors like this compound.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC2/3 inhibitor MI192 mitigates oligodendrocyte loss and reduces microglial activation upon injury: A potential role of epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 2 selective inhibitors: A versatile therapeutic strategy as next generation drug target in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoencapsulation of MDM2 Inhibitor RG7388 and Class-I HDAC Inhibitor Entinostat Enhances their Therapeutic Potential Through Synergistic Antitumor Effects and Reduction of Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mcl-1 Dependence Predicts Response to Vorinostat and Gemtuzumab Ozogamicin in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 13. Histone deacetylase inhibitors for leukemia treatment: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of differentiation and apoptosis in leukaemic cell lines by the novel benzamide family histone deacetylase 2 and 3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of Menin-MLL Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Menin-MLL Interaction: A Key Leukemogenic Driver
The menin-MLL complex acts as a transcriptional regulator, upregulating the expression of key genes such as HOXA9 and MEIS1, which are essential for leukemic cell survival and proliferation. Menin-MLL inhibitors are designed to disrupt this protein-protein interaction, leading to the downregulation of these target genes, inducing differentiation, and ultimately causing apoptosis in leukemia cells.
Comparative In Vivo Specificity of Menin-MLL Inhibitors
Assessing the in vivo specificity of a drug candidate is crucial. This involves evaluating its on-target efficacy and potential off-target activities in a whole-organism context. For menin-MLL inhibitors, this is often demonstrated through selective anti-leukemic activity in animal models and a lack of toxicity to normal tissues.
On-Target Activity in Preclinical Models
The primary measure of in vivo on-target activity for menin-MLL inhibitors is their ability to suppress MLL-r or NPM1m leukemia growth in xenograft or patient-derived xenograft (PDX) mouse models. This is typically correlated with the downregulation of target genes HOXA9 and MEIS1 in tumor tissues.
| Inhibitor | Mouse Model | Dose and Administration | Key On-Target Findings | Reference |
| MI-503 | MV4;11 (MLL-r AML) xenograft | 50 mg/kg, daily, intraperitoneal | Significant tumor growth inhibition; downregulation of HOXA9 and MEIS1 in tumor tissue.[1][2] | [1][2] |
| VTP50469 (precursor to Revumenib) | MLL-r ALL PDX | 120 mg/kg, twice daily, oral gavage | Dramatic reduction in leukemia burden; suppression of MLL-fusion target genes in vivo.[3][4] | [3][4] |
| Ziftomenib (KO-539) | MV4;11 (MLL-r AML) xenograft | 50 mg/kg, daily, oral | Strong differentiation effects in engrafted AML cells; downregulation of MEIS1, PBX3, FLT3, and BCL2.[5] | [5] |
| Revumenib (SNDX-5613) | KMT2Ar or NPM1m R/R acute leukemia (human trial) | Dose escalation | Hallmarks of hematopoietic differentiation observed.[6] | [6] |
Assessment of Off-Target Effects and Toxicity
A favorable safety profile in preclinical toxicology studies and early-phase clinical trials is a strong indicator of in vivo specificity. The absence of significant off-target effects suggests the inhibitor is not interacting with other critical cellular pathways to a detrimental extent.
| Inhibitor | Study Type | Key Safety/Toxicity Findings | Reference |
| MI-503 | Mouse toxicology | Prolonged treatment (38 days) induced no toxicity, with no alterations in body weight or morphological changes in liver and kidney.[1] Did not impair normal hematopoiesis in vivo.[1] | [1] |
| Revumenib (SNDX-5613) | Phase I/II Clinical Trial (AUGMENT-101) | Generally well-tolerated. Most common adverse events were nausea, differentiation syndrome (an on-target effect), and QTc prolongation. No patients discontinued due to differentiation syndrome or QTc prolongation.[6][7] | [6][7] |
| Ziftomenib (KO-539) | Phase I/II Clinical Trial (KOMET-001) | Manageable safety profile. Most frequent Grade ≥3 treatment-emergent adverse events were anemia, pneumonia, thrombocytopenia, and neutropenia. Differentiation syndrome was reported and manageable.[8] | [8] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing findings. Below are generalized methodologies for key experiments cited in this guide.
In Vivo Xenograft Efficacy Studies
This protocol outlines a typical workflow for assessing the anti-tumor activity of a menin-MLL inhibitor in a mouse xenograft model.
Methodology:
-
Cell Line Preparation: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Implantation: A specific number of cells (e.g., 5-10 million) are injected either subcutaneously into the flank for solid tumor formation or intravenously to establish a disseminated leukemia model.
-
Monitoring: Tumor growth is monitored by caliper measurements, or leukemia engraftment is assessed by bioluminescence imaging or flow cytometry of peripheral blood.
-
Treatment: Once tumors reach a specified size or leukemia is established, mice are randomized into treatment and control groups. The inhibitor is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses. The control group receives a vehicle solution.
-
Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and processed for pharmacodynamic analysis, including qRT-PCR for HOXA9 and MEIS1 expression and histological analysis. In disseminated models, bone marrow, spleen, and peripheral blood are analyzed for leukemia burden.
In Vivo Toxicology Assessment
This protocol describes a general approach to evaluating the potential toxicity of a menin-MLL inhibitor in mice.
Methodology:
-
Animal Strain: Healthy mice (e.g., BALB/c or C57BL/6) are used.
-
Dosing: The inhibitor is administered daily for an extended period (e.g., 28-38 days) at doses equivalent to or higher than the efficacious doses.
-
Clinical Observations: Animals are monitored daily for any signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for complete blood counts and analysis of serum chemistry panels to assess organ function (e.g., liver and kidney).
-
Histopathology: Major organs (e.g., liver, kidney, spleen, heart, lungs) are collected, weighed, and subjected to histopathological examination to identify any treatment-related morphological changes.
Conclusion
The available in vivo data for menin-MLL inhibitors such as MI-503, Revumenib, and Ziftomenib demonstrate a high degree of specificity. Their on-target activity is evidenced by the selective inhibition of MLL-r and NPM1m leukemia cell growth in preclinical models, which is consistently associated with the downregulation of key target genes HOXA9 and MEIS1. Furthermore, preclinical toxicology studies and clinical trial data indicate that these inhibitors are generally well-tolerated, with manageable side effects, suggesting a low incidence of significant off-target toxicity. The on-target effect of differentiation syndrome observed in clinical trials further supports the specific mechanism of action of these drugs. While direct in vivo off-target screening against a broad panel of proteins for each compound is not always publicly available, the collective evidence points to a favorable specificity profile for this class of inhibitors, paving the way for their continued development as a promising new therapy for specific, genetically-defined leukemias.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. onclive.com [onclive.com]
- 8. P504: UPDATED DATA FOR ZIFTOMENIB IN PATIENTS WITH NPM1-MUTATED RELAPSED OR REFRACTORY ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
